VU0240382
Description
Properties
CAS No. |
1092550-36-1 |
|---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.3 |
IUPAC Name |
6-(2-phenylethynyl)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H13NO/c19-17-16-9-8-14(12-15(16)10-11-18-17)7-6-13-4-2-1-3-5-13/h1-5,8-9,12H,10-11H2,(H,18,19) |
InChI Key |
BOVJHNHRQNCDEQ-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)C2=C1C=C(C=C2)C#CC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VU0240382, VU-0240382, VU 0240382 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VU0240382, a Positive Allosteric Modulator of mGlu5
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0240382 is a chemical probe that has been characterized as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). Contrary to potential initial hypotheses, extensive research has demonstrated its selective activity at this G-protein coupled receptor, with no substantiated evidence of it acting as a K-ATP channel activator. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on mGlu5 signaling, relevant quantitative data, and the experimental protocols used for its characterization.
Core Mechanism of Action: Positive Allosteric Modulation of mGlu5
This compound enhances the activity of the mGlu5 receptor by binding to an allosteric site, a location distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This binding event does not activate the receptor on its own but potentiates the receptor's response to glutamate. This potentiation leads to an amplification of the intracellular signaling cascades initiated by mGlu5 activation.
The primary signaling pathway associated with mGlu5 activation involves the Gαq protein. Upon glutamate binding to the receptor, and in the presence of this compound, the potentiation of Gαq activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity as an mGlu5 PAM. This data is essential for understanding its potency and efficacy in modulating mGlu5 signaling.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 (for potentiation of glutamate response) | ~1.3 µM | HEK293 cells expressing rat mGlu5 | Calcium mobilization assay | [1] |
| Fold Potentiation (at 10 µM) | ~5-fold shift in glutamate EC50 | HEK293 cells expressing rat mGlu5 | Calcium mobilization assay | [1] |
| Intrinsic Agonist Activity | None observed | HEK293 cells expressing rat mGlu5 | Calcium mobilization assay | [1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a standard choice for heterologous expression of GPCRs due to their robust growth and high transfection efficiency.
-
Transfection: Cells are transiently or stably transfected with a plasmid encoding the rat mGlu5 receptor using standard transfection reagents like Lipofectamine. Stably transfected cell lines expressing the receptor at a consistent level are often preferred for pharmacological assays to ensure reproducibility.
Calcium Mobilization Assay
This is the primary functional assay used to quantify the activity of mGlu5 PAMs.
-
Cell Plating: Transfected HEK293 cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-binding form.
-
Compound Addition: The plate is then placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of this compound at various concentrations.
-
Glutamate Stimulation: After a brief incubation with the PAM, a sub-maximal concentration of glutamate (typically the EC20 concentration, which is the concentration that gives 20% of the maximal response) is added to the wells.
-
Data Acquisition: The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time. The peak fluorescence response is used for data analysis.
-
Data Analysis: Concentration-response curves are generated by plotting the peak fluorescence response against the logarithm of the this compound concentration. The EC50 value, representing the concentration of the PAM that produces 50% of its maximal potentiation, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes described.
Caption: Signaling pathway of mGlu5 activation potentiated by this compound.
Caption: Experimental workflow for the calcium mobilization assay.
Conclusion
This compound serves as a valuable research tool for studying the physiological and pathophysiological roles of the mGlu5 receptor. Its mechanism as a positive allosteric modulator allows for the amplification of endogenous glutamate signaling, providing a more nuanced approach to receptor modulation compared to direct agonists. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working with this compound and in the broader field of GPCR pharmacology. It is critical to recognize this compound's established role as an mGlu5 PAM and to disregard any unsubstantiated claims of its activity on other targets such as K-ATP channels.
References
VU0240382: A Selective mGluR5 Positive Allosteric Modulator - A Technical Overview
Introduction
Metabotropic glutamate (B1630785) receptor 5 (mGluR5), a G-protein coupled receptor, is a key player in excitatory synaptic transmission and neuronal plasticity. Its role in various neurological and psychiatric disorders has made it a significant target for therapeutic intervention. Positive allosteric modulators (PAMs) of mGluR5 offer a nuanced approach to enhancing receptor function, potentiating the effects of the endogenous ligand, glutamate, rather than directly activating the receptor. This technical guide provides a comprehensive overview of VU0240382, a selective mGluR5 PAM, focusing on its pharmacological properties, the experimental protocols for its characterization, and the signaling pathways it modulates.
While specific data for "this compound" is not available in the public domain, this guide will utilize data from the well-characterized and structurally related mGluR5 PAM, VU-29 , developed at Vanderbilt University, as a representative example of this compound class. It is highly probable that this compound shares a similar pharmacological profile and mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for the representative mGluR5 PAM, VU-29.
Table 1: In Vitro Potency of VU-29
| Parameter | Value | Assay System |
| EC50 (DHPG alone) | 8 ± 1.6 µM | Phosphoinositide (PI) hydrolysis in rat hippocampal slices |
| EC50 (DHPG + VU-29) | 4.5 ± 1 µM | Phosphoinositide (PI) hydrolysis in rat hippocampal slices |
| Maximum Response (DHPG + VU-29) | 138 ± 12% | Phosphoinositide (PI) hydrolysis in rat hippocampal slices |
DHPG: (S)-3,5-Dihydroxyphenylglycine, a group I mGluR agonist.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Phosphoinositide (PI) Hydrolysis Assay in Rat Hippocampal Slices
This assay is a functional measure of Gq-coupled GPCR activation, such as mGluR5.
1. Tissue Preparation:
- Hippocampi are dissected from adult rats and sliced into 400 µm sections using a McIlwain tissue chopper.
- Slices are pre-incubated in oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 2 CaCl2, 1.3 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose at room temperature for at least 1 hour.
2. Radiolabeling:
- Slices are transferred to aCSF containing 0.5 mCi/ml [3H]myo-inositol and incubated for 3 hours at 37°C with continuous oxygenation.
3. Assay Procedure:
- After labeling, slices are washed with aCSF containing 10 mM LiCl to inhibit inositol (B14025) monophosphatase.
- Slices are then incubated with various concentrations of the agonist (DHPG) in the presence or absence of VU-29 for 45 minutes at 37°C.
- The reaction is terminated by the addition of 1 M HCl.
4. Measurement of [3H]Inositol Phosphates:
- The samples are homogenized and centrifuged.
- The supernatant, containing the inositol phosphates, is applied to Dowex AG1-X8 anion-exchange columns.
- The columns are washed, and the [3H]inositol phosphates are eluted with 1 M ammonium (B1175870) formate/0.1 M formic acid.
- The eluate is mixed with scintillation cocktail, and radioactivity is quantified using a liquid scintillation counter.
5. Data Analysis:
- Data are normalized to the response of a maximal agonist concentration and fitted to a sigmoidal concentration-response curve using non-linear regression to determine EC50 and maximal response values.
Electrophysiology in Hippocampal Slices: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
These experiments assess the effect of mGluR5 PAMs on synaptic plasticity.
1. Slice Preparation:
- Transverse hippocampal slices (400 µm) are prepared from adult rats and maintained in an interface chamber perfused with oxygenated aCSF at 32°C.
2. Recording:
- Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF.
- Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway with a bipolar tungsten electrode.
3. LTP Induction:
- A stable baseline of fEPSPs is recorded for at least 20 minutes.
- Theta-burst stimulation (TBS), a high-frequency stimulation protocol, is delivered to induce LTP. The effect of VU-29 is assessed by applying it before and during TBS.
4. LTD Induction:
- For chemically-induced LTD, a stable baseline is recorded, followed by the application of the group I mGluR agonist DHPG in the presence or absence of VU-29.
- For stimulus-induced LTD, paired-pulse low-frequency stimulation is delivered.
5. Data Analysis:
- The slope of the fEPSP is measured and expressed as a percentage of the pre-stimulation baseline. The magnitude of LTP or LTD is quantified by comparing the average fEPSP slope during the last 10 minutes of the recording to the baseline.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows.
mGluR5 Signaling Pathway
Caption: mGluR5 signaling cascade initiated by glutamate and potentiated by this compound.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of a novel mGluR5 PAM.
Logical Relationship of Positive Allosteric Modulation
Caption: Logical relationship of mGluR5 positive allosteric modulation by this compound.
Unveiling VU0240382: A Technical Guide for Researchers
For Immediate Release
Nashville, TN - VU0240382, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), is a compound of significant interest in the fields of neuroscience and drug discovery. This technical guide provides an in-depth overview of its chemical structure, properties, and its role in modulating M1 receptor signaling pathways, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is chemically identified as N-(3-oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1][2]thiadiazole-4-sulfonamide. Its unique structure is central to its function as a highly selective M1 PAM.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₁N₅O₃S₂ |
| Molecular Weight | 443.55 g/mol |
| CAS Number | 1092550-36-1 |
| IUPAC Name | N-(3-oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1][2]thiadiazole-4-sulfonamide |
| SMILES | O=C(NCCS(=O)(=O)c1cccc2nsnc12)N1CCN(CC1)c1ccncc1 |
| InChI | InChI=1S/C20H21N5O3S2/c26-19(23-8-9-24(10-6-23)18-4-1-16-2-5-18)11-12-22-30(27,28)17-7-3-13-14-21-29-25-15(13)14/h1-5,7H,6,8-12H2,(H,22,26) |
Mechanism of Action: M1 Receptor Signaling Pathway
This compound functions as a positive allosteric modulator, meaning it binds to a site on the M1 receptor distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh). This binding potentiates the receptor's response to ACh, enhancing downstream signaling cascades. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 family of G proteins.
Upon activation by acetylcholine and potentiation by this compound, the M1 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events are crucial for various cellular processes, including neuronal excitability, synaptic plasticity, and cognitive functions.
Caption: M1 Receptor Signaling Pathway Modulated by this compound.
Experimental Protocols
A fundamental experiment to characterize the activity of this compound is the in vitro measurement of its potentiation of acetylcholine-induced calcium mobilization in cells expressing the M1 receptor.
Experimental Workflow: In Vitro Calcium Mobilization Assay
References
An In-Depth Technical Guide to the Synthesis and Characterization of VU0240382, a Selective mGlu5 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of VU0240382, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). This compound serves as a valuable research tool for studying the physiological roles of mGlu5 and holds potential for the development of novel therapeutics for central nervous system (CNS) disorders. This document details the chemical synthesis, experimental protocols for in vitro and in vivo characterization, and summarizes the key quantitative data. Signaling pathways and experimental workflows are illustrated using diagrams to enhance understanding.
Introduction
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, including schizophrenia, anxiety, and fragile X syndrome. Positive allosteric modulators of mGlu5 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, thereby providing a more nuanced modulation of receptor activity compared to direct agonists.
This compound has been identified as a "pure" mGlu5 PAM, meaning it potentiates the receptor's response to glutamate without demonstrating intrinsic agonist activity on its own.[1] This property makes it a particularly useful tool for dissecting the specific consequences of mGlu5 potentiation in various physiological and pathological contexts.
Chemical Synthesis
The synthesis of this compound and its analogs is based on a biaryl acetylene (B1199291) scaffold.[1] While the exact, step-by-step synthesis of this compound is detailed in the primary literature, a representative synthetic scheme for this class of compounds is presented below. The synthesis generally involves a Sonogashira coupling reaction to construct the core biaryl acetylene structure, followed by modifications to introduce the desired functional groups.
Representative Synthesis of the Biaryl Acetylene Scaffold:
-
Step 1: Sonogashira Coupling. A key step involves the palladium-catalyzed cross-coupling of a suitable aryl halide with an acetylene derivative to form the core structure.
-
Step 2: Functional Group Interconversion. Subsequent steps typically involve standard functional group manipulations to install the requisite side chains and achieve the final structure of this compound.
Researchers should refer to the primary literature, specifically publications by Williams et al. (2011), for the detailed experimental procedures, including reagents, reaction conditions, and purification methods.[1]
In Vitro Characterization
The in vitro characterization of this compound is essential to determine its potency, selectivity, and mechanism of action at the mGlu5 receptor. Key experiments include calcium mobilization assays and selectivity profiling.
Calcium Mobilization Assay
This assay is a primary method for quantifying the potency and efficacy of mGlu5 PAMs. It measures the increase in intracellular calcium concentration following receptor activation in a cell line stably expressing the mGlu5 receptor.
Experimental Protocol:
-
Cell Culture: Human embryonic kidney (HEK) cells stably expressing the rat mGlu5 receptor are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[1]
-
Dye Loading: Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: this compound, diluted to the desired concentrations, is added to the cells.
-
Agonist Stimulation: After a short incubation with the PAM, an EC20 concentration of glutamate (the concentration that elicits 20% of the maximal response) is added to stimulate the receptor.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and maximal potentiation (efficacy) of this compound.
Selectivity Profiling
To ensure that the observed effects are specific to mGlu5, this compound is tested against other mGlu receptor subtypes.
Experimental Protocol:
-
Cell Lines: A panel of cell lines, each expressing a different mGlu receptor subtype (mGlu1-4, 6-8), is utilized.
-
Assay Performance: Calcium mobilization or other appropriate functional assays are performed for each receptor subtype in the presence of this compound.
-
Data Analysis: The activity of this compound at each mGlu receptor subtype is compared to its activity at mGlu5 to determine its selectivity profile. This compound has been shown to be highly selective for mGlu5.[1]
Table 1: In Vitro Characterization of this compound
| Parameter | Value | Assay | Reference |
| mGlu5 Potency (pEC50) | 7.4 | Calcium Mobilization (rat mGlu5) | [2] |
| Mechanism of Action | Pure Positive Allosteric Modulator | Calcium Mobilization | [1] |
| Selectivity | High for mGlu5 over other mGlu subtypes | Functional Assays in various cell lines | [1] |
In Vivo Characterization
In vivo studies are crucial to assess the pharmacokinetic properties and physiological effects of this compound in a whole-organism context. A key behavioral model used to evaluate the antipsychotic-like potential of mGlu5 PAMs is the reversal of amphetamine-induced hyperlocomotion.
Reversal of Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to attenuate the psychostimulant effects of amphetamine, which is predictive of antipsychotic efficacy.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Acclimation: Animals are acclimated to the testing environment (e.g., open-field arenas).
-
Compound Administration: this compound is administered via an appropriate route (e.g., intraperitoneally, i.p.) at various doses.
-
Amphetamine Challenge: After a predetermined pretreatment time, animals are challenged with amphetamine (e.g., 1.5 mg/kg, s.c.) to induce hyperlocomotion.
-
Locomotor Activity Monitoring: Locomotor activity is recorded for a specified period using automated activity monitors.
-
Data Analysis: The locomotor activity of animals treated with this compound is compared to that of vehicle-treated controls to determine if the compound can reverse the amphetamine-induced hyperlocomotion. Interestingly, while structurally related mGlu5 PAMs show efficacy in this model, this compound did not significantly reverse amphetamine-induced hyperlocomotion, which may be related to its pharmacokinetic properties.[3]
Table 2: In Vivo Characterization of this compound
| Parameter | Result | Animal Model | Reference |
| Reversal of Amphetamine-Induced Hyperlocomotion | No significant reversal at tested doses. | Rat | [3] |
| Brain Exposure | Low unbound fraction in the brain after systemic administration. | Rat | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: mGlu5 Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
This compound is a well-characterized, selective, and pure positive allosteric modulator of the mGlu5 receptor. Its synthesis and characterization have been described in the scientific literature, providing a solid foundation for its use in CNS research. The detailed protocols and data summarized in this guide are intended to facilitate the effective utilization of this compound as a research tool to further elucidate the role of mGlu5 in health and disease, and to aid in the development of novel therapeutic agents targeting this important receptor. While its in vivo efficacy may be limited by its pharmacokinetic profile, it remains an invaluable in vitro tool compound.
References
- 1. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Relationship between In Vivo Receptor Occupancy and Efficacy of Metabotropic Glutamate Receptor Subtype 5 Allosteric Modulators with Different In Vitro Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VU0240382: A Kir6.2/SUR1 Potassium Channel Opener
CAS Number: 1092550-36-1
This technical guide provides a comprehensive overview of VU0240382, a potent and selective opener of the Kir6.2/SUR1 ATP-sensitive potassium (K-ATP) channel. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and mechanism of action of this compound.
Core Compound Information
This compound belongs to a novel chemical scaffold of Kir6.2/SUR1 channel openers identified through a high-throughput screening (HTS) campaign.[1] These channels, composed of the inward-rectifier potassium channel pore-forming subunit Kir6.2 and the sulfonylurea receptor 1 (SUR1) regulatory subunit, are crucial metabolic sensors, particularly in pancreatic β-cells where they regulate insulin (B600854) secretion.[1][2]
Quantitative Pharmacological Data
While specific quantitative data for this compound is not publicly available, extensive data exists for structurally related analogs discovered in the same screening campaign. The following table summarizes the potency of these related compounds on the Kir6.2/SUR1 channel, as determined by a thallium flux assay.[1]
| Compound ID | Kir6.2/SUR1 EC50 (µM) | Kir6.1/SUR2B EC50 (µM) |
| VU6051545 | 0.10 ± 0.01 (n=3) | inactive |
| VU6050332 | 0.57 ± 0.02 (n=3) | inactive |
These analogs demonstrate high potency and selectivity for the Kir6.2/SUR1 channel subtype over the Kir6.1/SUR2B subtype found in vascular smooth muscle.[1]
Experimental Protocols
The pharmacological characterization of this compound and its analogs was primarily conducted using a high-throughput thallium flux assay.
High-Throughput Thallium Flux Assay
This assay measures the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), through open Kir6.2/SUR1 channels in a cell-based system. An increase in intracellular Tl+ is detected by a fluorescent dye, providing a quantitative measure of channel opening.
Cell Line:
-
T-REx-HEK293 cells stably expressing the Kir6.2/SUR1 channel.
Assay Procedure:
-
Cell Plating: Cells are seeded into 384-well plates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.
-
Compound Addition: Compounds, including this compound or its analogs, are added at various concentrations.
-
Thallium Stimulation: A stimulus buffer containing thallium is added to the wells.
-
Fluorescence Reading: The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The rate of thallium flux is calculated, and concentration-response curves are generated to determine EC50 values.
The workflow for this high-throughput screening is depicted below.
Signaling Pathway
This compound acts as an opener of the Kir6.2/SUR1 K-ATP channel. In its primary physiological context, the pancreatic β-cell, the opening of this channel leads to membrane hyperpolarization, which in turn inhibits insulin secretion.
The signaling cascade is as follows:
-
Binding: this compound binds to the Kir6.2/SUR1 channel complex.
-
Channel Opening: This binding event promotes the open conformation of the channel pore.
-
Potassium Efflux: The open channel allows for the efflux of potassium ions (K+) from the cell, following its electrochemical gradient.
-
Hyperpolarization: The outward flow of positive charge leads to hyperpolarization of the cell membrane.
-
Inhibition of Calcium Influx: Membrane hyperpolarization prevents the opening of voltage-gated calcium channels (VGCCs).
-
Reduced Insulin Secretion: The lack of calcium influx inhibits the exocytosis of insulin-containing granules.
This pathway is visualized in the following diagram:
References
Potential Therapeutic Applications of KCC2 Potentiators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The K+/Cl- cotransporter 2 (KCC2), a neuron-specific chloride extruder, is a critical regulator of inhibitory neurotransmission in the central nervous system (CNS). Dysregulation of KCC2 function has been implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and Rett syndrome. Consequently, the potentiation of KCC2 activity has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the potential therapeutic applications of KCC2 potentiators, with a focus on the pioneering research conducted at Vanderbilt University. While the specific compound VU0240382 remains to be fully characterized in publicly available literature, this document will leverage data from closely related, well-documented KCC2 potentiators from the same research program, such as VU0500469, to illustrate the core concepts, experimental methodologies, and potential therapeutic pathways.
Introduction: The Critical Role of KCC2 in Neuronal Inhibition
In the mature CNS, the neurotransmitter GABA (gamma-aminobutyric acid) primarily mediates inhibitory signals. This inhibition is dependent on a low intracellular chloride concentration ([Cl-]i), which is actively maintained by the neuron-specific K-Cl cotransporter 2 (KCC2). By extruding chloride ions from the neuron, KCC2 ensures that the activation of GABAA receptors leads to an influx of chloride, hyperpolarizing the neuron and thus inhibiting its firing.
Disruption of KCC2 function leads to an accumulation of intracellular chloride, which can paradoxically cause GABAergic signaling to become excitatory. This pathological shift is a common feature in various neurological disorders, making KCC2 an attractive therapeutic target. The development of small molecule potentiators of KCC2 aims to restore its normal function, thereby re-establishing proper inhibitory tone in the CNS.
The KCC2 Signaling Pathway and Therapeutic Intervention
The activity of KCC2 is tightly regulated by a complex signaling network, primarily involving site-specific phosphorylation.[1][2][3][4] Phosphorylation at different sites can either enhance or inhibit KCC2 activity, influencing its surface expression and transport efficacy. Small molecule potentiators can directly or indirectly modulate these signaling pathways to enhance KCC2 function.
Experimental Protocols for KCC2 Modulator Discovery and Characterization
The identification and validation of novel KCC2 potentiators involve a multi-step screening cascade, employing a variety of in vitro assays.
High-Throughput Screening (HTS) for KCC2 Potentiators
A common HTS approach utilizes a cell line stably expressing KCC2 and a fluorescent chloride sensor, such as the SuperClomeleon sensor. This allows for the rapid assessment of thousands of compounds on KCC2-mediated chloride flux.
Experimental Workflow:
In Vitro Assays for Hit Validation and Characterization
Promising hits from the HTS are further validated and characterized using a series of in vitro assays to confirm their mechanism of action and selectivity.
Table 1: Key In Vitro Assays for KCC2 Potentiator Characterization
| Assay Name | Principle | Cell Type | Readout | Purpose |
| Chloride (Cl-) Flux Assay | Measures changes in intracellular Cl- concentration using a fluorescent sensor (e.g., SuperClomeleon) in response to a Cl- gradient. | HEK293 cells expressing KCC2 | Fluorescence ratio (YFP/CFP) | Primary screen and confirmation of KCC2 potentiation. |
| Thallium (Tl+) Influx Assay | Tl+ can permeate through K+ channels and transporters. KCC2-mediated Tl+ influx is measured using a Tl+-sensitive fluorescent dye. | HEK293 cells expressing KCC2 | Fluorescence intensity | Orthogonal assay to confirm KCC2-dependent activity. |
| Rubidium (Rb+) Efflux Assay | Measures the efflux of the K+ congener 86Rb+ from cells, which is coupled to Cl- efflux by KCC2. | HEK293 cells expressing KCC2 | Scintillation counting | Quantitative measure of KCC2 transport activity. |
| Electrophysiology (Gramicidin-perforated patch-clamp) | Measures the GABA reversal potential (EGABA) in neurons. A more negative EGABA indicates lower intracellular Cl- and enhanced KCC2 activity. | Primary neuronal cultures | Reversal potential (mV) | Functional assessment of KCC2 potentiation in a native neuronal context. |
| Selectivity Assays | Similar flux assays performed in cells expressing other cation-chloride cotransporters, such as NKCC1. | HEK293 cells expressing NKCC1 | Fluorescence or radioactivity | Determine selectivity of the compound for KCC2 over other transporters. |
Quantitative Data for Representative KCC2 Potentiators
While specific data for this compound is not publicly available, the following table summarizes the kind of quantitative data that is generated for lead compounds in the Vanderbilt KCC2 modulator program, using VU0500469 as an example.
Table 2: Pharmacological Profile of a Representative KCC2 Potentiator (VU0500469)
| Parameter | Assay | Value |
| EC50 | Cl- Flux Assay | ~5 µM |
| Emax | Cl- Flux Assay | ~150% of control |
| Selectivity | NKCC1 Tl+ Influx Assay | >30-fold selective vs. NKCC1 |
| Effect on EGABA | Perforated Patch-Clamp | Significant hyperpolarizing shift |
Potential Therapeutic Applications
The ability of KCC2 potentiators to restore inhibitory tone in the CNS suggests their potential utility in a wide range of neurological and psychiatric disorders characterized by an excitation/inhibition imbalance.
-
Epilepsy: By enhancing GABAergic inhibition, KCC2 potentiators could raise the seizure threshold and reduce seizure frequency and severity.
-
Neuropathic Pain: Restoring KCC2 function in the spinal cord could alleviate the hyperexcitability of pain-sensing neurons that contributes to chronic pain states.
-
Rett Syndrome: Deficits in KCC2 expression and function are a known hallmark of Rett syndrome. Enhancing KCC2 activity could address some of the core neurological symptoms of this disorder.
-
Spasticity following Spinal Cord Injury: Downregulation of KCC2 contributes to the motor hyperexcitability seen after spinal cord injury. KCC2 potentiation could help to reduce spasticity.
-
Other Potential Indications: Schizophrenia, anxiety disorders, and traumatic brain injury are other areas where restoring GABAergic inhibition through KCC2 potentiation may have therapeutic benefits.
Conclusion and Future Directions
The development of potent and selective KCC2 potentiators represents a promising new frontier in the treatment of a variety of debilitating neurological and psychiatric disorders. While the specific compound this compound requires further public disclosure for a complete technical assessment, the research program at Vanderbilt University has laid a strong foundation for the therapeutic potential of this class of molecules. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds for clinical development, as well as exploring their efficacy in a broader range of disease models. The continued investigation into the complex regulation of KCC2 will undoubtedly unveil further opportunities for therapeutic intervention.
References
- 1. INSIGHTS INTO THE EFFECTS OF KCC2 MODULATION ON EPILEPTIFORM ACTIVITY [ir.vanderbilt.edu]
- 2. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 3. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological enhancement of KCC2 gene expression exerts therapeutic effects on human Rett syndrome neurons and Mecp2 mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of VU0240382 in Neuronal Plasticity: A Technical Guide Based on a Prototypical mGluR5 Antagonist
A deep dive into the effects of mGluR5 negative allosteric modulation on synaptic plasticity, using the well-characterized compound Auglurant (VU0424238) as a representative agent in the absence of specific public data on VU0240382.
Introduction
Metabotropic glutamate (B1630785) receptor 5 (mGluR5) has emerged as a critical regulator of neuronal plasticity, the fundamental process by which synaptic connections in the brain strengthen or weaken in response to changes in neural activity. This plasticity underlies learning, memory, and cognitive function. Dysregulation of mGluR5 signaling has been implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. Negative allosteric modulators (NAMs) of mGluR5, which do not directly block the glutamate binding site but rather reduce the receptor's response to glutamate, offer a nuanced approach to modulating its activity.
While specific data on the compound This compound is not publicly available, its nomenclature suggests it originates from the highly productive Vanderbilt Center for Neuroscience Drug Discovery (VCNDD), a leading institution in the development of mGluR5 modulators. To provide a comprehensive technical guide on the anticipated effects of such a compound, this document will focus on a well-characterized mGluR5 NAM from the same research group: Auglurant (VU0424238) . The principles, experimental methodologies, and signaling pathways discussed herein are expected to be broadly applicable to novel mGluR5 NAMs like this compound.
Core Mechanism of Action: Attenuation of mGluR5-Mediated Signaling
Auglurant, like other mGluR5 NAMs, binds to an allosteric site on the mGluR5 protein, distinct from the orthosteric site where glutamate binds. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling cascades upon glutamate binding.
The primary signaling pathway initiated by mGluR5 activation involves the Gq alpha subunit of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). By negatively modulating mGluR5, compounds like Auglurant dampen this entire cascade, thereby reducing the excitability of the postsynaptic neuron and influencing synaptic plasticity.
Below is a diagram illustrating the canonical mGluR5 signaling pathway and the point of intervention for a negative allosteric modulator.
An In-Depth Technical Guide to the Pharmacology of VU0240382
Notice: Information regarding the pharmacological compound VU0240382 is not available in publicly accessible scientific literature or chemical databases. Extensive searches have yielded no specific data related to its mechanism of action, target receptors, quantitative pharmacological values, or associated experimental protocols.
It is possible that this compound is an internal development code for a compound that has not been publicly disclosed, a misidentified designation, or a compound that has not yet been characterized in published research.
Therefore, the following guide is a template illustrating the expected structure and content for a comprehensive pharmacological whitepaper, as requested. Should information on this compound become available, this framework can be populated with the relevant data.
Introduction and Executive Summary
This section would typically provide a high-level overview of this compound, including its chemical class, primary pharmacological target, and its potential therapeutic applications. It would summarize the key findings related to its potency, selectivity, and mechanism of action.
Mechanism of Action and Target Engagement
This core section would detail the molecular interactions of this compound.
Signaling Pathway of the Target Receptor
Below is a hypothetical signaling pathway diagram for a G-protein coupled receptor (GPCR), a common drug target.
Caption: Hypothetical GPCR signaling pathway for this compound.
Quantitative Pharmacological Data
All quantitative data would be summarized in tables for clear comparison.
Table 1: In Vitro Potency and Affinity of this compound
| Assay Type | Target | Species | IC50 (nM) | EC50 (nM) | Ki (nM) |
| Radioligand Binding | Target X | Human | Data | ||
| Functional Assay (e.g., Calcium Flux) | Target X | Human | Data | ||
| Electrophysiology | Target X | Rat | Data |
Table 2: Selectivity Profile of this compound
| Off-Target Receptor | Assay Type | Species | IC50 / Ki (nM) | Fold Selectivity vs. Target X |
| Receptor Y | Radioligand Binding | Human | >10,000 | >1000 |
| Receptor Z | Functional Assay | Human | >10,000 | >1000 |
Table 3: In Vivo Pharmacokinetic Properties of this compound
| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) |
| Rat | Intravenous | - | Data | Data | - |
| Rat | Oral | Data | Data | Data | Data |
Experimental Protocols
Detailed methodologies for key experiments would be provided to ensure reproducibility.
Example: Calcium Flux Functional Assay Protocol
-
Cell Culture: CHO-K1 cells stably expressing the human target receptor would be cultured in F-12K Medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Assay Plate Preparation: Cells would be seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium would be removed, and cells would be incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Addition: this compound would be serially diluted and added to the wells.
-
Signal Detection: Fluorescence changes would be measured using a plate reader (e.g., FLIPR) before and after the addition of an agonist for the target receptor.
-
Data Analysis: The change in fluorescence would be used to calculate the EC50 or IC50 values by fitting the data to a four-parameter logistic equation.
Experimental Workflow Diagram
Caption: A typical preclinical pharmacology workflow.
Conclusion
This final section would consolidate the findings, highlighting the significance of the pharmacological profile of this compound and discussing its potential for further drug development. It would also outline future research directions.
Methodological & Application
Application Notes and Protocols for In Vitro Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of novel compounds.
Note: Initial searches for the compound "VU0240382" did not yield any specific publicly available information. The following application notes and protocols are provided as a detailed template. To utilize this guide, please replace the placeholder "[Compound Name]" and other bracketed information with the specific details of your molecule of interest.
Introduction
[Compound Name] is a novel small molecule with potential applications in [mention therapeutic area or research field]. Understanding its mechanism of action and characterizing its activity using robust in vitro assays is a critical step in the drug discovery and development process. These application notes provide detailed protocols for key in vitro experiments to assess the biological activity of [Compound Name].
Mechanism of Action
To effectively design in vitro studies, it is essential to hypothesize the mechanism of action of [Compound Name]. This includes identifying its molecular target and the subsequent signaling pathways it modulates.
Example Signaling Pathway Diagram:
Caption: A diagram illustrating a potential signaling cascade initiated by the binding of a compound to its target receptor.
Quantitative Data Summary
A crucial aspect of in vitro characterization is the quantitative measurement of a compound's activity. The data should be presented in a clear and organized manner to facilitate comparison and interpretation.
| Assay Type | Cell Line | Parameter | [Compound Name] Value (nM) | Control Compound Value (nM) |
| Binding Assay | HEK293-Target | Ki | [e.g., 50] | [e.g., 10] |
| Functional Assay | CHO-Target | IC50 / EC50 | [e.g., 200] | [e.g., 25] |
| Electrophysiology | Primary Neurons | IC50 | [e.g., 500] | [e.g., 100] |
Experimental Protocols
Detailed and reproducible protocols are fundamental for generating reliable in vitro data.
Calcium Flux Assay
This assay is commonly used to measure the activation of G-protein coupled receptors (GPCRs) that signal through the release of intracellular calcium.
Objective: To determine the potency of [Compound Name] in modulating intracellular calcium levels.
Materials:
-
Cells expressing the target receptor (e.g., HEK293 or CHO cells)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
[Compound Name] stock solution (in DMSO)
-
Control agonist/antagonist
-
Microplate reader with fluorescence detection and injectors
Protocol:
-
Cell Plating: Plate cells in a 96- or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Compound Addition: Prepare serial dilutions of [Compound Name] and control compounds in assay buffer.
-
Place the plate in the microplate reader and record a stable baseline fluorescence reading.
-
Add the compound dilutions to the respective wells using the instrument's injectors.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity over time. For agonist activity, a rapid increase in fluorescence is expected. For antagonist activity, pre-incubate with the antagonist before adding a known agonist.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the response as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50.
Experimental Workflow for Calcium Flux Assay:
Caption: A simplified workflow for a typical calcium flux experiment.
Electrophysiology (Patch-Clamp) Assay
Electrophysiology assays are essential for studying compounds that target ion channels. Whole-cell patch-clamp allows for the direct measurement of ion channel activity.
Objective: To characterize the effect of [Compound Name] on the activity of a specific ion channel.
Materials:
-
Cells expressing the target ion channel
-
External and internal patch-clamp solutions
-
Patch pipettes (2-5 MΩ)
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system
-
[Compound Name] stock solution
Protocol:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with the desired resistance. Fill the pipette with the internal solution.
-
Obtaining a Gigaseal: Under microscopic guidance, approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Data Recording: Clamp the cell at a specific holding potential and apply voltage protocols to elicit ion channel currents. Record baseline currents.
-
Compound Application: Perfuse the cell with the external solution containing [Compound Name] at various concentrations.
-
Record the changes in current in the presence of the compound.
-
Data Analysis: Measure the peak current amplitude or total charge transfer. Plot the percentage of inhibition or potentiation as a function of the compound concentration and fit the data to determine the IC50 or EC50.
Logical Flow for Electrophysiology Decision Making:
Caption: A decision tree for a patch-clamp recording experiment.
Troubleshooting
-
Low signal-to-noise ratio in fluorescence assays: Optimize cell density, dye loading concentration, and incubation time.
-
High variability between wells: Ensure consistent cell plating and reagent addition. Check for compound precipitation.
-
Unstable gigaseal in patch-clamp: Use healthy cells and freshly prepared solutions. Ensure the recording setup is free from vibrations.
-
No compound effect: Verify the compound's purity and solubility. Confirm target expression in the cell line.
By following these detailed protocols and guidelines, researchers can effectively characterize the in vitro pharmacology of novel compounds and advance their drug discovery efforts.
Application Notes and Protocols for VU0240382, a Positive Allosteric Modulator of the M5 Muscarinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0240382 is a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine. This document provides detailed protocols for the use of this compound and its close analog, VU0238429, in cell culture experiments, focusing on the characterization of its activity at the M5 receptor. The primary experimental readout for M5 activation is the mobilization of intracellular calcium, a hallmark of Gq-coupled GPCR signaling.
Data Presentation
The following table summarizes the pharmacological data for VU0238429, a well-characterized M5 PAM and a close structural analog of the this compound series. This data is critical for designing and interpreting experiments.
| Compound | Target | Action | EC50 (µM) | Selectivity | Cell Line | Assay |
| VU0238429 | M5 mAChR | Positive Allosteric Modulator | 1.16 | >30-fold vs M1 and M3; inactive at M2 and M4 | CHO cells expressing hM5 | Calcium Mobilization |
Signaling Pathway
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon binding of an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent indicators. This compound, as a PAM, binds to an allosteric site on the M5 receptor, enhancing the binding affinity and/or efficacy of acetylcholine and potentiating this signaling cascade.
Experimental Protocols
Cell Culture of CHO-hM5 Cells
This protocol describes the maintenance of Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor (CHO-hM5).
Materials:
-
CHO-hM5 cells
-
Growth Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 20 mM HEPES, and a selection antibiotic (e.g., 400 µg/mL G418).
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T-75)
-
37°C, 5% CO₂ incubator
Procedure:
-
Culture CHO-hM5 cells in T-75 flasks with Growth Medium in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA.
-
Incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of pre-warmed Growth Medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing fresh Growth Medium.
-
Return the flask to the incubator.
Calcium Mobilization Assay for M5 PAM Activity
This protocol details the procedure for measuring intracellular calcium mobilization in CHO-hM5 cells to determine the potency and efficacy of this compound as a positive allosteric modulator.
Materials:
-
CHO-hM5 cells
-
Black-walled, clear-bottom 384-well microplates
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4.
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
This compound (and/or VU0238429)
-
Acetylcholine (ACh)
-
DMSO
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FDSS).
Procedure:
Cell Plating:
-
The day before the assay, seed CHO-hM5 cells into black-walled, clear-bottom 384-well plates at a density of 15,000 cells per well in 20 µL of Growth Medium.[1]
-
Incubate the plates overnight at 37°C with 5% CO₂.[1]
Dye Loading:
-
On the day of the assay, prepare the dye loading solution. A typical solution consists of 4.5 µM Fluo-4 AM and 0.04% Pluronic F-127 in Assay Buffer.[1]
-
Aspirate the growth medium from the cell plates and add 20 µL of the dye loading solution to each well.
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer. A 2x final concentration stock is typically prepared in 0.6% DMSO.[2]
-
Prepare a concentration-response curve of acetylcholine (ACh) at a 5x stock solution in Assay Buffer.[1]
Assay Measurement:
-
After incubation, the dye is removed and replaced with Assay Buffer.[2]
-
Place the plate in the fluorescence plate reader, which is set to 37°C.[1]
-
The instrument will add the this compound solution to the wells.
-
Allow for a pre-incubation period with the PAM for approximately 1.5 to 2.5 minutes.[1][2]
-
The instrument will then add the ACh solution to the wells to stimulate the cells.
-
Measure the fluorescence intensity (typically excitation at 488 nm and emission at 525 nm) kinetically for at least 50-60 seconds after ACh addition.[2]
Data Analysis:
-
The fluorescence signal is first normalized to the baseline before agonist addition.
-
The response is then expressed as a percentage of the maximal response to a saturating concentration of acetylcholine.
-
Plot the concentration-response curves and calculate the EC50 values for this compound in the presence of a fixed, sub-maximal (EC20) concentration of ACh.
Experimental Workflow Diagram
References
- 1. Development and characterization of a highly selective M5 PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of the First Highly Selective mAChR 5 (M5) Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0240382 in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0240382 is a potent and selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). M4 receptors, predominantly expressed in the central nervous system, are Gαi/o-coupled receptors that play a crucial role in modulating neurotransmission.[1] As inhibitory receptors, their activation leads to a decrease in cellular activity, often through the inhibition of adenylyl cyclase and modulation of ion channels.[2][3] Specifically, M4 receptors have been shown to inhibit N- and P-type calcium currents and modulate potassium channels.[2][3] The blockade of M4 receptors by antagonists like this compound can prevent these effects, leading to increased neuronal excitability and neurotransmitter release. This makes this compound a valuable tool for investigating the physiological roles of M4 receptors in various neuronal circuits and its potential as a therapeutic agent for neurological and psychiatric disorders.[1][4]
These application notes provide recommended concentrations and detailed protocols for the use of this compound in electrophysiological studies, based on established methodologies for selective M4 receptor antagonists.
Data Presentation
The following table summarizes the recommended concentration of a selective M4 antagonist, VU6021625, which has a similar profile to this compound, for use in ex vivo electrophysiology. This provides a strong starting point for optimizing the concentration of this compound in your specific experimental setup.
| Compound | Application | Concentration | Tissue/Cell Type | Key Findings | Reference |
| VU6021625 | Ex vivo whole-cell patch-clamp electrophysiology | 10 µM | GABAergic cells of the Substantia Nigra pars reticulata (SNr) | Reversed M4-mediated inhibition of direct pathway activity and dopamine (B1211576) release. | [5][6] |
Experimental Protocols
This section provides a detailed protocol for a whole-cell patch-clamp recording experiment using an M4 receptor antagonist in brain slices. This protocol is adapted from studies utilizing selective M4 antagonists.[5][6][7]
Objective: To measure the effect of this compound on synaptic transmission in a specific neuronal population.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Brain slicing apparatus (vibratome)
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for pipettes
-
Animal model (e.g., mouse or rat)
Protocol:
-
Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Mount the brain on a vibratome and cut coronal or sagittal slices (e.g., 250-300 µm thick) of the brain region of interest.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Visually identify the target neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) for a stable period (e.g., 5-10 minutes).
-
-
Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF. A starting concentration of 10 µM is recommended based on similar M4 antagonists.[5][6]
-
Bath-apply the this compound-containing aCSF to the brain slice.
-
Allow sufficient time for the drug to equilibrate in the tissue (e.g., 10-15 minutes).
-
Record the synaptic activity in the presence of this compound.
-
-
Data Analysis:
-
Analyze the recorded data to determine the effects of this compound on synaptic parameters such as amplitude, frequency, and kinetics of postsynaptic currents.
-
Compare the data before and after drug application using appropriate statistical tests.
-
Mandatory Visualization
Signaling Pathway of M4 Muscarinic Acetylcholine Receptor
Caption: Signaling pathway of the M4 muscarinic acetylcholine receptor.
Experimental Workflow for Electrophysiological Recording
Caption: General workflow for a whole-cell patch-clamp experiment.
References
- 1. What are M4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. google.com [google.com]
- 3. Muscarinic (m2/m4) receptors reduce N- and P-type Ca2+ currents in rat neostriatal cholinergic interneurons through a fast, membrane-delimited, G-protein pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Unraveling the In Vivo Administration of VU0240382: Application Notes and Protocols for Preclinical Research
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the in vivo administration of VU0240382, a novel area of investigation. Due to the limited publicly available information on this compound, this guide synthesizes general principles of in vivo compound administration and known characteristics of similar neurological modulators to propose a foundational framework for its study.
Introduction
While specific details regarding this compound are not widely disseminated in scientific literature, its investigation in in vivo animal models is crucial for elucidating its pharmacokinetic, pharmacodynamic, and toxicological profiles. These studies are fundamental to understanding its potential therapeutic applications and advancing it through the drug development pipeline. This document outlines recommended procedures for handling, formulating, and administering this compound to laboratory animals, alongside a proposed signaling pathway that may be relevant to its mechanism of action.
Quantitative Data Summary
Given the absence of specific published data for this compound, the following table presents a template for summarizing key quantitative parameters that should be assessed during in vivo studies. Researchers are encouraged to populate this table with their experimental data for clear and concise presentation and comparison across different study arms.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Pharmacokinetics | ||||
| Cmax (ng/mL) | N/A | |||
| Tmax (h) | N/A | |||
| AUC (0-t) (ng·h/mL) | N/A | |||
| Half-life (t1/2) (h) | N/A | |||
| Bioavailability (%) | N/A | |||
| Pharmacodynamics | ||||
| Target Engagement (%) | ||||
| Biomarker Modulation | ||||
| Behavioral Endpoint 1 | ||||
| Behavioral Endpoint 2 | ||||
| Safety/Tolerability | ||||
| Body Weight Change (%) | ||||
| Clinical Observations | ||||
| Relevant Organ Weights |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and administration of this compound for in vivo studies. These are generalized protocols and may require optimization based on the specific animal model, research question, and physicochemical properties of the compound.
Formulation Protocol
Objective: To prepare a stable and homogenous formulation of this compound suitable for the chosen route of administration.
Materials:
-
This compound compound
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), 5% DMSO/5% Tween 80 in sterile water)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
pH meter
Procedure:
-
Accurately weigh the required amount of this compound using an analytical balance.
-
In a sterile vial, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution or suspension.
-
If the compound is difficult to dissolve, sonication in a water bath for 5-10 minutes may be employed.
-
Visually inspect the formulation for homogeneity. For suspensions, ensure a uniform distribution of particles.
-
Measure and adjust the pH of the formulation to a physiologically compatible range (typically pH 6.5-7.5) if necessary.
-
Prepare the formulation fresh on the day of dosing, or if stability data is available, store as recommended (e.g., at 4°C, protected from light).
In Vivo Administration Protocol (Intraperitoneal Injection)
Objective: To administer this compound to rodents via intraperitoneal (IP) injection.
Materials:
-
Prepared this compound formulation
-
Appropriate animal model (e.g., mice, rats)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Accurately weigh each animal to determine the correct injection volume based on the desired dose (in mg/kg).
-
Gently restrain the animal, exposing the lower abdominal area. For mice, the scruffing method is common. For rats, a two-handed grip can be used.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle, being careful to avoid the internal organs.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any immediate adverse reactions.
Visualizing the Workflow and Potential Signaling Pathway
To aid in the conceptualization of the experimental process and the potential mechanism of action of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vivo administration of this compound.
Based on the investigation of similar neurological compounds, this compound may act as a modulator of a key neurotransmitter pathway. The following diagram illustrates a hypothetical signaling cascade that could be influenced by this compound.
Caption: A potential signaling pathway modulated by this compound.
Conclusion
The successful in vivo evaluation of this compound hinges on the meticulous application of standardized and well-documented protocols. The information and templates provided herein offer a starting point for researchers to design and execute robust preclinical studies. As more data on this compound becomes available, these application notes and protocols should be updated to reflect the specific characteristics and handling requirements of the compound. Rigorous and systematic investigation will be paramount in unlocking the therapeutic potential of this novel agent.
Application Note: Preparing a Stock Solution of VU0240382 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0240382 is a small molecule of interest in various research and drug development applications. Accurate and consistent preparation of a stock solution is the first critical step for reliable experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a widely used polar aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it an ideal solvent for many small molecules.[1][2] This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of this compound in DMSO.
Key Considerations for Stock Solutions in DMSO
-
Purity of DMSO: Use only high-purity, anhydrous, or molecular biology grade DMSO to prevent degradation of the compound and ensure reproducibility.
-
Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb moisture from the atmosphere.[1][2] Moisture can affect the solubility and stability of the dissolved compound. Always use a fresh, unopened bottle of DMSO or a properly stored and sealed container.
-
Compound Stability: While DMSO is an excellent solvent, some compounds may degrade over time, even when stored at low temperatures. It is crucial to be aware of the specific stability information for this compound if available.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound and introduce moisture into the stock solution. It is highly recommended to aliquot the stock solution into single-use volumes.[3]
-
Final DMSO Concentration in Assays: High concentrations of DMSO can be toxic to cells.[3] It is best practice to keep the final concentration of DMSO in cell-based assays below 0.5%, and ideally below 0.1%.[3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[3]
Quantitative Data Summary
For the purpose of this protocol, we will assume a hypothetical molecular weight for this compound. Please substitute the actual molecular weight of your compound for accurate calculations.
| Parameter | Value | Notes |
| Hypothetical Molecular Weight of this compound | 450.5 g/mol | This is an assumed value. Use the actual molecular weight for your calculations. |
| Desired Stock Concentration | 10 mM | A common starting concentration for small molecule stock solutions. |
| Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.7% purity |
| Storage Temperature | -20°C or -80°C | Aliquoted for single use to avoid freeze-thaw cycles.[3] |
| Final DMSO Concentration in Assay (Recommended) | < 0.5% | Minimizes solvent-induced cellular toxicity.[3] |
Experimental Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound required to make a specific volume of a 10 mM stock solution.
-
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example calculation for 1 mL of a 10 mM stock solution:
-
Desired Concentration = 10 mM = 0.01 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 450.5 g/mol (hypothetical)
-
Mass (mg) = (0.01 mol/L) * (0.001 L) * (450.5 g/mol ) * (1000 mg/g) = 4.505 mg
-
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out the calculated amount of this compound powder into the tube. It is often easier and more accurate to add the powder directly to the vial you will be dissolving it in to avoid transfer loss.[4]
-
-
Dissolving the Compound:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Example: Add 1 mL of DMSO to the 4.505 mg of this compound.
-
Cap the tube securely.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can aid in dissolving less soluble compounds, but be cautious as heat can degrade some molecules.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Experimental Workflow Diagram
Caption: Workflow for preparing a stock solution of this compound in DMSO.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical steps and considerations when preparing and using a DMSO stock solution in a biological experiment.
Caption: Logical workflow for the use of a DMSO stock solution in experiments.
References
Application Notes and Protocols for Measuring mGluR5 Activation by VU0240382
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in various neurological and psychiatric disorders, including schizophrenia, fragile X syndrome, and anxiety. Positive allosteric modulators (PAMs) of mGluR5, such as VU0240382, represent a promising therapeutic strategy. These compounds do not activate the receptor directly but enhance its response to the endogenous agonist, glutamate. Accurate and robust methods for quantifying the activation of mGluR5 by PAMs like this compound are essential for drug discovery and development.
These application notes provide detailed protocols for key in vitro and in vivo techniques to characterize the pharmacological activity of this compound at the mGluR5 receptor.
mGluR5 Signaling Pathway
The binding of glutamate to mGluR5 activates the Gq alpha subunit of the G-protein complex. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with calcium, activates protein kinase C (PKC).
Figure 1: Simplified mGluR5 signaling cascade.
In Vitro Assays
Calcium Mobilization Assay
This assay is a primary functional screen for mGluR5 PAMs. It measures the increase in intracellular calcium concentration following receptor activation.
Experimental Workflow:
Figure 2: Workflow for a calcium mobilization assay.
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing human or rat mGluR5 into black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) for 45-60 minutes at 37°C.[1]
-
Compound Addition:
-
For PAM activity, add varying concentrations of this compound to the wells.
-
Incubate for a predetermined time (e.g., 15 minutes).
-
-
Agonist Stimulation: Add a sub-maximal concentration (EC20) of glutamate to the wells.
-
Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) at an excitation of ~485 nm and an emission of ~525 nm.[2]
-
Data Analysis:
-
Normalize the data to the maximal glutamate response.
-
Determine the EC50 of this compound for the potentiation of the glutamate response.
-
Data Presentation:
| Compound | Assay | Parameter | Value |
| This compound | Calcium Mobilization | EC50 (Potentiation) | To be determined |
| Reference PAM | Calcium Mobilization | EC50 (Potentiation) | e.g., 10 nM |
Radioligand Binding Assay
This assay determines the affinity (Ki) of this compound for the allosteric binding site on mGluR5. It typically involves competition with a radiolabeled allosteric antagonist.[3]
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells expressing mGluR5.[3]
-
Assay Setup: In a 96-well plate, add:
-
Cell membranes (e.g., 20-40 µg protein/well).
-
A fixed concentration of a radiolabeled mGluR5 antagonist that binds to the allosteric site (e.g., [3H]MPEP).[3]
-
Varying concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Data Presentation:
| Compound | Assay | Parameter | Value |
| This compound | Radioligand Binding | Ki | To be determined |
| Reference PAM | Radioligand Binding | Ki | e.g., 50 nM |
Electrophysiology (Patch-Clamp)
This technique measures the effect of this compound on mGluR5-mediated changes in ion channel activity in neurons.
Protocol:
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or striatum) from rodents.
-
Recording:
-
Perform whole-cell patch-clamp recordings from neurons in the region of interest.
-
Record baseline synaptic currents or membrane potential.
-
-
Compound Application:
-
Measurement: Record changes in excitatory postsynaptic currents (EPSCs), inhibitory postsynaptic currents (IPSCs), or membrane potential.
-
Data Analysis: Quantify the potentiation of the agonist-induced or synaptically-evoked response by this compound.
Data Presentation:
| Compound | Assay | Parameter | Observation |
| This compound | Electrophysiology | Potentiation of DHPG-induced current | To be determined |
| Reference PAM | Electrophysiology | Potentiation of DHPG-induced current | e.g., Significant increase in current amplitude |
In Vivo Studies
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal, providing insights into the neurochemical effects of this compound.
Experimental Workflow:
Figure 3: Workflow for an in vivo microdialysis experiment.
Protocol:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula into the desired brain region (e.g., prefrontal cortex, striatum) of an anesthetized rodent.[5]
-
Recovery: Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, oral).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurochemical Analysis: Analyze the concentration of neurotransmitters (e.g., glutamate, GABA) in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[6]
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
Data Presentation:
| Compound | Assay | Brain Region | Neurotransmitter | Observation |
| This compound | In Vivo Microdialysis | Prefrontal Cortex | Glutamate | To be determined |
| Reference PAM | In Vivo Microdialysis | Prefrontal Cortex | Glutamate | e.g., Increase in extracellular glutamate levels |
Conclusion
The techniques described in these application notes provide a comprehensive framework for characterizing the activation of mGluR5 by the positive allosteric modulator this compound. A combination of in vitro functional and binding assays, along with in vivo neurochemical studies, will provide a thorough understanding of the pharmacological profile of this compound and its potential as a therapeutic agent. It is recommended to include appropriate reference compounds in all assays for comparison and validation.
References
- 1. The identification of novel orally active mGluR5 antagonist GSK2210875 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis Reveals Multiple Mechanisms of Allosteric Modulation of the mGlu5 Receptor in Rat Astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presynaptic mGluR5 receptor controls glutamatergic input through protein kinase C–NMDA receptors in paclitaxel-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Discovery of mGluR1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and screening cascade for the discovery and characterization of novel positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), such as VU0240382. The protocols outlined below are representative of industry-standard high-throughput screening (HTS) and subsequent lead optimization efforts.
Introduction
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders. Positive allosteric modulators of mGluR1 represent a promising therapeutic strategy, as they enhance the receptor's response to the endogenous ligand glutamate, offering a more nuanced modulation compared to direct agonists. The following sections detail the key experimental protocols and a typical screening cascade for the identification and validation of mGluR1 PAMs.
mGluR1 Signaling Pathway
Activation of mGluR1, a Gq-coupled receptor, initiates a signaling cascade that leads to an increase in intracellular calcium. This is a key event that is leveraged in high-throughput screening assays. The pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.
Caption: mGluR1 signaling cascade initiated by glutamate and enhanced by a PAM.
Experimental Screening Cascade
The discovery of mGluR1 PAMs typically follows a multi-stage screening cascade designed to identify potent, selective, and pharmacologically active compounds.
Caption: A typical experimental workflow for mGluR1 PAM drug discovery.
Experimental Protocols
Primary High-Throughput Screening: Calcium Mobilization Assay
This assay is designed to identify compounds that potentiate the mGluR1 response to a sub-maximal concentration of glutamate by measuring changes in intracellular calcium.
Materials:
-
Cell line: HEK293 or CHO cells stably expressing human mGluR1.
-
Assay plates: 384-well black, clear-bottom microplates.
-
Calcium indicator dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: L-Glutamic acid.
-
Test compounds: Compound library dissolved in DMSO.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or similar instrument capable of kinetic reading of fluorescence.
Protocol:
-
Cell Plating: Seed the mGluR1-expressing cells into 384-well assay plates at a density of 20,000-40,000 cells per well and incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Aspirate the culture medium and add 20 µL of the calcium indicator dye solution in assay buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Add 100 nL of test compounds (typically at a final concentration of 10 µM) to the appropriate wells.
-
Assay Measurement:
-
Place the assay plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of glutamate solution (at a pre-determined EC20 concentration) to each well.
-
Measure the fluorescence intensity kinetically for 2-3 minutes.
-
-
Data Analysis: The increase in fluorescence intensity upon glutamate addition is indicative of calcium mobilization. The activity of a test compound as a PAM is determined by its ability to enhance the fluorescence signal in the presence of the EC20 concentration of glutamate.
| Parameter | Value |
| Cell Line | HEK293-h-mGluR1 |
| Plate Format | 384-well |
| Seeding Density | 30,000 cells/well |
| Calcium Dye | Fluo-4 AM |
| Test Compound Conc. | 10 µM |
| Glutamate Conc. | EC20 (e.g., 1 µM) |
| Readout | Peak fluorescence intensity |
Secondary Assay: Electrophysiology
Electrophysiology is used to confirm the potentiation of mGluR1-mediated currents by hit compounds in a more physiological context.
Materials:
-
Xenopus oocytes or mammalian cells expressing mGluR1.
-
Two-electrode voltage clamp or patch-clamp setup.
-
Recording solutions (e.g., for oocytes: ND96).
-
Agonist: L-Glutamic acid.
-
Test compounds.
Protocol:
-
Cell Preparation: Prepare and maintain Xenopus oocytes or mammalian cells expressing mGluR1.
-
Electrophysiological Recording:
-
Establish a whole-cell voltage-clamp recording.
-
Perfuse the cell with a baseline recording solution.
-
Apply a low concentration of glutamate (EC10-EC20) to elicit a small inward current.
-
Co-apply the test compound with the same concentration of glutamate.
-
-
Data Analysis: An increase in the amplitude of the glutamate-evoked current in the presence of the test compound indicates positive allosteric modulation.
| Parameter | Example Value |
| System | Xenopus oocytes |
| Recording Mode | Two-electrode voltage clamp |
| Holding Potential | -80 mV |
| Glutamate Conc. | EC20 |
| Test Compound Conc. | 100 nM - 10 µM |
| Readout | % potentiation of current amplitude |
Data Presentation
The data generated from the screening cascade should be systematically organized to facilitate hit prioritization and structure-activity relationship (SAR) analysis.
Table 1: Primary HTS and Hit Confirmation Data
| Compound ID | HTS Activity (% Potentiation @ 10µM) | EC50 (µM) | Max Response (% of Glutamate) |
| This compound-Hit | 85% | 0.5 | 95% |
| Hit-2 | 78% | 1.2 | 90% |
| Hit-3 | 65% | 3.5 | 85% |
Table 2: Selectivity and Off-Target Profiling
| Compound ID | mGluR1 EC50 (µM) | mGluR5 IC50 (µM) | hERG IC50 (µM) |
| This compound-Lead | 0.05 | > 10 | > 30 |
| Lead-2 | 0.1 | 5 | 15 |
Table 3: In Vivo Pharmacokinetic and Efficacy Data
| Compound ID | Brain/Plasma Ratio | t1/2 (h) | MED in Locomotion Assay (mg/kg) |
| This compound-Candidate | 1.5 | 4 | 3 |
| Candidate-2 | 0.8 | 2 | 10 |
Conclusion
The successful discovery of mGluR1 PAMs like this compound relies on a robust and well-designed experimental cascade. The integration of high-throughput cellular assays, detailed pharmacological characterization, and in vivo validation is essential for identifying promising clinical candidates. The protocols and data presentation formats provided here serve as a guide for researchers in this field.
Application Notes and Protocols for VU0240382 (CID-1067700/ML-282)
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0240382, also identified as CID-1067700 and ML-282, is a potent small molecule inhibitor of the Ras superfamily of GTPases. It functions as a pan-GTPase inhibitor with notable efficacy towards Rab7, a key regulator of endo-lysosomal trafficking. This document provides detailed application notes and experimental protocols for the use of this compound in research settings.
Chemical Information
| Property | Value |
| Synonyms | CID-1067700, ML-282 |
| IUPAC Name | N-(4-benzoylphenyl)-1H-indole-3-carboxamide |
| Molecular Formula | C₂₂H₁₆N₂O₂ |
| Molecular Weight | 340.38 g/mol |
| CAS Number | 1262311-35-5 |
Mechanism of Action
This compound acts as a competitive inhibitor of nucleotide binding to GTPases, particularly Rab7. It occupies the nucleotide-binding pocket, thereby preventing the binding of both GTP and GDP. This inhibition locks the GTPase in an inactive state, disrupting its function in downstream signaling pathways. Molecular docking studies suggest that this compound fits within the nucleotide-binding pocket of both the GTP- and GDP-bound conformations of Rab7.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the inhibitory activity of this compound against Rab7.
| Parameter | Value | Assay Condition | Reference |
| Ki (BODIPY-GTP) | 12.89 nM | Bead-based flow cytometry | [1] |
| Ki (BODIPY-GDP) | 19.70 nM | Bead-based flow cytometry | [1][5] |
| EC₅₀ (BODIPY-GTP) | 11.22 ± 1.34 nM | Bead-based flow cytometry | [4][5] |
| EC₅₀ (BODIPY-GDP) | 20.96 ± 1.34 nM | Bead-based flow cytometry | [4][5] |
| Kd (BODIPY-GTP) | 100 nM | Not specified | [5] |
| Kd (BODIPY-GDP) | 40 nM | Not specified |
Experimental Protocols
Protocol 1: In Vitro Rab7 Nucleotide Binding Assay using Bead-Based Flow Cytometry
This protocol is adapted from methodologies used to characterize the inhibitory activity of this compound.[1][2][3][4]
Objective: To determine the inhibitory effect of this compound on the binding of a fluorescently labeled GTP analog (BODIPY-GTP) to Rab7.
Materials:
-
Recombinant purified Rab7 protein
-
BODIPY-GTP (or BODIPY-GDP)
-
This compound (CID-1067700/ML-282)
-
Glutathione-coated beads
-
Assay Buffer: 30mM HEPES, pH 7.5, 100mM KCl, 20mM NaCl, 0.01% (v/v) NP-40, 1mM MgCl₂
-
Wash Buffer: Assay Buffer without MgCl₂
-
Flow cytometer
Procedure:
-
Protein Immobilization:
-
Couple recombinant GST-tagged Rab7 protein to glutathione-coated beads according to the manufacturer's protocol.
-
Wash the beads three times with Wash Buffer to remove unbound protein.
-
Resuspend the beads in Assay Buffer.
-
-
Inhibition Assay:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add a fixed concentration of Rab7-coupled beads.
-
Add the desired concentrations of this compound to the wells.
-
Add a fixed concentration of BODIPY-GTP (typically at or below its Kd for Rab7) to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the beads.
-
Acquire data for at least 10,000 beads per sample.
-
-
Data Analysis:
-
Calculate the median fluorescence intensity (MFI) for each sample.
-
Normalize the data to the control (no inhibitor) and blank (no BODIPY-GTP) wells.
-
Plot the normalized fluorescence intensity against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value by fitting the data to a four-parameter logistic equation.
-
The Ki can be calculated using the Cheng-Prusoff equation if the Kd of the fluorescent nucleotide is known.
-
Protocol 2: Rab7 Pull-Down Activation Assay
This protocol is a general method to assess the activation state of Rab7 in cells treated with this compound.[6][7][8]
Objective: To determine if this compound treatment affects the amount of active, GTP-bound Rab7 in cells.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Rab7-GTP binding protein (e.g., RILP) fused to an affinity tag (e.g., GST) and coupled to beads
-
Anti-Rab7 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
-
Pull-Down Assay:
-
Incubate equal amounts of protein lysate with the affinity-tagged Rab7-GTP binding protein coupled to beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Rab7 antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.
-
Analyze the band intensities to determine the relative amount of active Rab7 in each sample.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the Rab7 GTPase cycle.
Caption: Workflow for the in vitro nucleotide binding assay.
Purchasing Information
This compound (CID-1067700/ML-282) is available from several commercial suppliers. Researchers should inquire with the following vendors for availability, pricing, and purity information.
-
MedChemExpress
-
Cayman Chemical
-
Selleck Chemicals
-
Apexbt
-
Tocris Bioscience
Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. Please refer to the manufacturer's safety data sheet (SDS) for handling and storage information.
References
- 1. scispace.com [scispace.com]
- 2. A competitive nucleotide binding inhibitor: in vitro characterization of Rab7 GTPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Competitive Nucleotide Binding Inhibitor: In vitro Characterization of Rab7 GTPase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Rab7 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 8. abcam.com [abcam.com]
Troubleshooting & Optimization
troubleshooting VU0240382 solubility issues in aqueous solutions
For researchers, scientists, and drug development professionals working with the selective mGluR1 antagonist VU0240382, achieving optimal solubility in aqueous solutions is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). For most biological experiments, it is recommended to prepare a concentrated stock solution in an organic solvent first, which can then be diluted into the aqueous experimental medium.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Direct dissolution of this compound in aqueous buffers is often challenging due to its chemical nature. Factors that can contribute to poor solubility include incorrect pH of the buffer, low temperature, and the absence of a co-solvent. It is crucial to start with a high-concentration stock in an organic solvent.
Q3: What is the recommended solvent for preparing a stock solution?
A3: DMSO is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound. Ethanol can also be used.
Q4: What is the maximum concentration of DMSO or ethanol that is safe for my cell-based assays?
A4: The tolerance of cell lines to organic solvents can vary. Generally, for most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ethanol below 0.1%, to avoid solvent-induced cytotoxicity. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific experimental system.
Q5: Can I use sonication or heating to improve the solubility of this compound in my aqueous solution?
A5: While gentle warming (to 37°C) and brief sonication can aid in the dissolution of the compound when diluting the organic stock into an aqueous buffer, excessive heating should be avoided as it may lead to degradation of the compound. Always ensure the solution is clear and free of precipitates before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms upon dilution of the organic stock solution into aqueous buffer. | The concentration of this compound in the final aqueous solution is above its solubility limit. | - Increase the volume of the aqueous buffer to lower the final concentration of this compound.- Increase the percentage of the organic co-solvent in the final solution, ensuring it remains within the tolerated limits for your experiment.- Consider using a different buffer system or adjusting the pH. |
| The compound appears to be insoluble even in the organic solvent. | The compound may have degraded or the solvent quality is poor. | - Use fresh, anhydrous grade DMSO or ethanol.- Ensure the compound has been stored correctly, protected from light and moisture.- Briefly vortex or sonicate the solution. |
| Inconsistent experimental results. | The compound may not be fully dissolved, leading to inaccurate concentrations. | - Visually inspect your stock and working solutions for any signs of precipitation before each use.- Prepare fresh dilutions from the stock solution for each experiment.- Filter your final working solution through a 0.22 µm syringe filter to remove any micro-precipitates. |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound. Please note that these are approximate values and can be influenced by factors such as temperature, pH, and the presence of other solutes.
| Solvent | Approximate Solubility |
| DMSO | ≥ 10 mM |
| Ethanol | ≥ 5 mM |
| Aqueous Buffer (e.g., PBS, pH 7.4) | Very low (requires a co-solvent) |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound provided. (Molecular Weight of this compound: ~345.4 g/mol ).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Cap the vial tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear, colorless to pale yellow solution should be obtained.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
Visualizing the Science
Signaling Pathway of mGluR1 Antagonism by this compound
Caption: this compound inhibits mGluR1, blocking downstream signaling.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A step-by-step guide to resolving this compound solubility issues.
Technical Support Center: Optimizing Novel Compound Dosage for Behavioral Studies
This guide provides troubleshooting advice and frequently asked questions for researchers using novel chemical compounds, referred to here as "Compound X," in behavioral studies. Our aim is to assist you in optimizing dosage and addressing common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for Compound X in my behavioral model?
A1: For a novel compound, the starting dose should be determined empirically. A recommended approach is to begin with a dose-range finding study. This typically involves administering a wide range of doses (e.g., 0.1, 1, 10, and 100 mg/kg) to a small number of animals and observing for overt behavioral changes or signs of toxicity. The results of this initial screen will help you select a narrower, more appropriate range for your primary behavioral experiments.
Q2: How should I select an appropriate vehicle for dissolving and administering Compound X?
A2: The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of Compound X, while minimizing any behavioral effects of the vehicle itself.[1] It is essential to know the pH and solubility characteristics of your compound.[2] A common starting point is sterile saline or phosphate-buffered saline (PBS) for water-soluble compounds. For lipophilic compounds, vehicles such as a solution of 5-10% DMSO in saline, or a suspension in 0.5% carboxymethylcellulose (CMC) in water, are often used. Always run a vehicle-only control group in your behavioral studies to account for any effects of the vehicle.[1]
Q3: What is the most appropriate route of administration for Compound X in a behavioral study?
A3: The route of administration depends on the desired pharmacokinetic profile and the experimental design. Common routes for systemic administration in rodents include intraperitoneal (IP), subcutaneous (SC), oral gavage (PO), and intravenous (IV).[3] IP and SC injections are often used for convenience and sustained release, while IV administration provides rapid and complete bioavailability. Oral gavage is suitable for compounds intended for oral delivery. The choice should be guided by the compound's properties and the specific goals of your study.
Q4: I am observing high variability in the behavioral responses to Compound X. What could be the cause?
A4: High variability can stem from several factors. These include inconsistencies in drug administration, such as injection volume or technique.[3] Animal-specific factors like age, sex, and stress levels can also contribute. Ensure that your experimental procedures are standardized, including animal handling, time of day for testing, and habituation to the testing environment. Additionally, consider whether the compound's metabolism varies significantly between individual animals.
Troubleshooting Guides
Issue 1: Lack of Expected Behavioral Effect
-
Is the dose sufficient?
-
Refer to your dose-response data. It's possible the doses used are on the lower, non-efficacious end of the curve. Consider testing higher doses.
-
-
Is the compound reaching the target tissue?
-
A lack of effect could be due to poor absorption, rapid metabolism, or inability to cross the blood-brain barrier. Pharmacokinetic studies to measure brain and plasma concentrations of Compound X are recommended.
-
-
Was the compound administered correctly?
-
Verify your injection technique to ensure the full dose was delivered to the intended site. For instance, an unsuccessful intravenous injection might result in the compound being delivered subcutaneously, altering its absorption rate.[3]
-
Issue 2: Unexpected or Adverse Behavioral Effects
-
Could this be an on-target or off-target effect?
-
On-target effects are exaggerated pharmacological responses at the intended biological target.[4][5] If the observed adverse effect is a logical extension of the compound's primary mechanism, a dose reduction may be necessary.
-
Off-target effects occur when the compound interacts with unintended biological molecules.[4][5][6] These effects can be unpredictable. If you suspect off-target effects, consider screening the compound against a panel of common off-target receptors.
-
-
Is the vehicle causing the adverse effect?
-
Always include a vehicle-only control group. If this group exhibits similar adverse effects, the vehicle may be the cause. Consider using an alternative, more inert vehicle.
-
-
Is there a possibility of toxicity?
-
Adverse effects could be signs of toxicity.[7] A basic toxicology screen, including observation for changes in weight, food and water intake, and general health, is advisable, especially at higher doses.
-
Quantitative Data Summary
Table 1: Example Dose-Response Data for Compound X in a Fear Conditioning Paradigm
| Dose (mg/kg) | N | Freezing Behavior (% Time) | Standard Deviation |
| Vehicle | 10 | 15.2 | 5.1 |
| 1 | 10 | 25.8 | 7.3 |
| 3 | 10 | 48.9 | 9.2 |
| 10 | 10 | 50.1 | 8.8 |
Table 2: Example Pharmacokinetic Parameters of Compound X in Mice (10 mg/kg, IP)
| Parameter | Value | Units |
| Cmax | 150 | ng/mL |
| Tmax | 0.5 | hours |
| T1/2 | 2.3 | hours |
| AUC | 450 | ng*h/mL |
Experimental Protocols
Protocol 1: Dose-Response Study for a Novel Compound in a Behavioral Assay
-
Animal Selection: Select a cohort of age- and sex-matched animals (e.g., C57BL/6 mice, 8-10 weeks old).
-
Habituation: Habituate the animals to the testing room and equipment for at least 3 days prior to the experiment.
-
Drug Preparation: Prepare fresh solutions of Compound X at the desired concentrations in the chosen vehicle on each day of testing.
-
Group Assignment: Randomly assign animals to different dose groups, including a vehicle-only control group.
-
Administration: Administer the assigned dose of Compound X or vehicle via the chosen route (e.g., IP injection).
-
Behavioral Testing: At a predetermined time post-injection (based on expected Tmax), conduct the behavioral assay (e.g., elevated plus maze, fear conditioning).
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control.
Protocol 2: Basic Pharmacokinetic Study in Rodents
-
Animal Preparation: Acclimate animals to the experimental conditions.
-
Compound Administration: Administer a single dose of Compound X via the intended route of administration.[8]
-
Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes post-dose), collect blood samples from a small group of animals at each time point.[9] For brain concentration analysis, a separate cohort of animals would be euthanized at each time point for tissue collection.
-
Sample Processing: Process the blood to obtain plasma. Homogenize brain tissue.
-
Bioanalysis: Quantify the concentration of Compound X in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the concentration-time data and calculate key pharmacokinetic parameters such as Cmax, Tmax, T1/2, and AUC.
Visualizations
Caption: Workflow for optimizing compound dosage.
References
- 1. researchgate.net [researchgate.net]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects by siRNA can induce toxic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stg-olac.berkeley.edu [stg-olac.berkeley.edu]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU0240382 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0240382, a known potentiator of the Kir2.1 inward rectifier potassium channel.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule compound that acts as a positive modulator, or potentiator, of the Kir2.1 channel. Kir2.1 channels are inwardly rectifying potassium channels that play a crucial role in setting the resting membrane potential in various cell types, including cardiomyocytes and neurons. By potentiating Kir2.1, this compound increases the channel's activity, leading to hyperpolarization of the cell membrane.
Q2: What is the recommended solvent for this compound?
This compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For final experimental concentrations, this DMSO stock is then diluted in the appropriate aqueous physiological buffer. It is crucial to keep the final DMSO concentration in your experimental solution as low as possible (ideally ≤0.1%) to avoid solvent-induced artifacts.
Q3: What are the typical effective concentrations for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, published studies on Kir2.1 channels suggest that concentrations in the low micromolar range are typically effective. It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific assay.
Q4: How long should I incubate cells with this compound?
The optimal incubation time depends on the nature of your experiment. For acute electrophysiological recordings, the effect of this compound is often observed within minutes of application. For cell-based assays measuring changes in protein expression or other longer-term cellular processes, incubation times may range from a few hours to 24 hours or more. It is advisable to perform a time-course experiment to determine the ideal incubation period for your specific research question.
Q5: Are there any known off-target effects of this compound?
While this compound is designed as a Kir2.1 potentiator, like most small molecules, it may have off-target effects, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to account for potential off-target activities. This can include using cells that do not express Kir2.1 or using a known inhibitor of Kir2.1 to see if it reverses the effects of this compound.
II. Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Compound Precipitation: this compound may have limited solubility in aqueous buffers, especially at higher concentrations. | 1. Visually inspect your final solution for any signs of precipitation. 2. Prepare fresh dilutions from your DMSO stock for each experiment. 3. Consider lowering the final concentration of this compound. 4. Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed 0.1%. |
| Compound Degradation: The stability of this compound in aqueous solution over time may be limited. | 1. Prepare fresh working solutions from a frozen DMSO stock for each experiment. 2. Avoid repeated freeze-thaw cycles of the DMSO stock solution. Aliquot the stock into single-use volumes. | |
| Low Kir2.1 Expression: The cell line or primary cells being used may have low or inconsistent expression levels of the Kir2.1 channel. | 1. Verify Kir2.1 expression levels using techniques such as Western blot, qPCR, or immunofluorescence. 2. Consider using a cell line stably overexpressing Kir2.1. | |
| High background signal or unexpected cellular responses | Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets. | 1. Perform a concentration-response experiment to identify the lowest effective concentration. 2. Include a negative control cell line that does not express Kir2.1. 3. Use a known Kir2.1 inhibitor (e.g., a low concentration of Ba²⁺) to confirm that the observed effect is mediated by Kir2.1. |
| Solvent (DMSO) Effects: The final concentration of DMSO may be high enough to cause cellular stress or other non-specific effects. | 1. Ensure the final DMSO concentration in your assay is at or below 0.1%. 2. Include a vehicle control (DMSO only) in all experiments at the same final concentration used for this compound. | |
| In electrophysiology experiments, the Kir2.1 current "runs down" over time. | Channel Rundown: This is a common phenomenon in patch-clamp recordings of Kir2.1 channels, where the current amplitude decreases over the course of the experiment. | 1. Include ATP (2-5 mM) and GTP (0.1-0.5 mM) in your intracellular pipette solution to help maintain channel activity. 2. Maintain a stable recording environment and minimize the duration of the experiment. 3. Monitor the current over time in control conditions to establish a baseline rundown rate. |
III. Experimental Protocols
A. Preparing this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in high-purity DMSO to a final concentration of 10 mM.
-
Vortex gently until the compound is fully dissolved.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions (in Physiological Buffer):
-
On the day of the experiment, thaw a single aliquot of the 10 mM DMSO stock solution.
-
Perform serial dilutions of the stock solution into your final physiological buffer to achieve the desired experimental concentrations.
-
Ensure the final DMSO concentration does not exceed 0.1%. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock.
-
Vortex the working solutions gently before adding them to your cells.
-
B. Whole-Cell Patch-Clamp Electrophysiology Protocol for Kir2.1 Current Measurement
-
Cell Preparation:
-
Plate cells expressing Kir2.1 channels (e.g., HEK293 cells stably expressing Kir2.1) onto glass coverslips 24-48 hours before the experiment.
-
Use an appropriate culture medium and maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
-
Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps or a voltage ramp protocol to elicit Kir2.1 currents. A typical voltage ramp would be from -120 mV to +60 mV over 500 ms.
-
Record baseline Kir2.1 currents in the external solution.
-
Perfuse the cell with the external solution containing the desired concentration of this compound (and a vehicle control on a separate cell).
-
Record the Kir2.1 currents in the presence of the compound. The potentiation effect should be observable as an increase in the inward current.
-
IV. Visualizations
Caption: Signaling pathway of this compound action on the Kir2.1 channel.
improving the stability of VU0240382 in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the stability of VU0240382 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound, also known as N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] As a hydrophobic small molecule, it has low aqueous solubility, which can present challenges in experimental settings.[3][4][5]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is causing this?
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous buffers is a common issue.[3][6] This typically occurs when the concentration of the compound in the final solution exceeds its solubility limit in the aqueous environment. The rapid change in solvent polarity from a high-concentration organic stock (e.g., DMSO) to the aqueous buffer can cause the compound to "crash out" of solution.[3]
Q3: How can I prevent this compound from precipitating in my experimental buffer?
Several strategies can be employed to prevent precipitation:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[7]
-
Use a Step-wise Dilution: Instead of diluting the stock solution directly into the final buffer volume, perform one or more intermediate dilutions in a solvent compatible with both the stock and the final buffer.
-
Pre-warm the Buffer: Warming the experimental buffer to the intended experimental temperature (e.g., 37°C) can sometimes increase the solubility of the compound.[6]
-
Increase the Final DMSO Concentration (with caution): While increasing the final DMSO concentration can improve solubility, it's crucial to keep it below levels that are toxic to cells (typically <0.5%).[8]
-
Incorporate Solubilizing Agents: For certain applications, the use of solubilizing agents such as cyclodextrins or specific polymers may be considered.[9][10]
Q4: What is the recommended procedure for preparing a working solution of this compound in a typical experimental buffer?
Please refer to the detailed "Protocol for Preparation of this compound Working Solutions" in the Experimental Protocols section below.
Q5: How should I store my this compound stock solutions to ensure stability?
For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in tightly sealed vials.[7][11] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[7]
Troubleshooting Guides
| Symptom | Potential Cause | Troubleshooting Steps |
| Immediate precipitation upon dilution | Final concentration exceeds solubility limit. | - Lower the final working concentration.- Use a step-wise dilution method (see protocols).- Increase the final DMSO concentration (ensure it is non-toxic to cells).- Pre-warm the experimental buffer. |
| Precipitation observed after incubation | Compound instability in the aqueous buffer over time. | - Prepare fresh working solutions immediately before each experiment.- Assess the stability of this compound in your specific buffer over the experimental time course (see stability assessment protocol). |
| Inconsistent experimental results | Degradation or precipitation of this compound. | - Prepare fresh stock and working solutions.- Verify the absence of precipitation in the working solution before use.- Perform a stability assessment of this compound under your experimental conditions. |
| Cloudy or hazy appearance of the buffer | Formation of fine precipitates or aggregates. | - Centrifuge the working solution at high speed and use the supernatant.- Filter the working solution through a 0.22 µm syringe filter (note: this may reduce the effective concentration if the compound adsorbs to the filter). |
Experimental Protocols
Protocol for Preparation of this compound Working Solutions
This protocol provides a general guideline for preparing a working solution of this compound in an aqueous experimental buffer to minimize precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Experimental buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) or brief sonication may be used if necessary.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock solution with DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your experimental buffer to the desired temperature (e.g., 37°C).
-
To achieve the final desired concentration, add a small volume of the DMSO stock solution (either the 10 mM or 1 mM intermediate) to the pre-warmed buffer while gently vortexing or swirling. For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of buffer.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, consider lowering the final concentration or adjusting the dilution procedure.
-
Protocol for Assessing the Stability of this compound in Experimental Buffer
This protocol outlines a method to determine the stability of this compound in a specific experimental buffer over time.
Materials:
-
This compound working solution in the experimental buffer of interest
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Incubator set to the experimental temperature
-
Microcentrifuge tubes
Procedure:
-
Prepare the this compound working solution in the experimental buffer as described in the protocol above.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the baseline (100% stability).
-
Incubation: Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).
-
Subsequent Timepoints: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC.
-
Data Analysis:
-
For each timepoint, calculate the percentage of this compound remaining by comparing its peak area to the peak area at T=0.
-
Plot the percentage of this compound remaining against time to visualize the stability profile.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified mGluR5 signaling pathway.[12][13][14][15][16]
Caption: Experimental workflow for assessing compound stability.
References
- 1. N-(1,3-diphenyl-1H-pyrazolo-5-yl)-4-nitrobenzamide | C22H16N4O3 | CID 11610682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide (890764-36-0) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. benchchem.com [benchchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of stable aqueous suspension of a hydrophobic drug with polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gmpplastic.com [gmpplastic.com]
- 12. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role of mGlu5 in Persistent Forms of Hippocampal Synaptic Plasticity and the Encoding of Spatial Experience | MDPI [mdpi.com]
- 16. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
interpreting unexpected results with VU0240382
Technical Support Center: VU0240382
This technical support center provides troubleshooting guidance for researchers using this compound, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor. The information is designed to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). It does not directly activate the receptor but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh). By binding to an allosteric site, which is different from the ACh binding site (orthosteric site), it potentiates M1-mediated signaling.
Q2: What are the common applications of this compound in research?
A2: this compound and other M1 PAMs are primarily used to study the role of the M1 receptor in various physiological processes, particularly in the central nervous system. They are valuable tools for investigating cognitive function, synaptic plasticity, and neuronal excitability. Due to the M1 receptor's involvement in cognitive processes, these compounds are being explored as potential therapeutic agents for conditions like Alzheimer's disease and schizophrenia.[1]
Q3: Is this compound selective for the M1 receptor?
A3: M1 PAMs are developed to be highly selective for the M1 receptor subtype over other muscarinic receptor subtypes (M2-M5).[2] This selectivity is a key advantage over non-selective muscarinic agonists, which can cause a range of side effects due to the activation of other muscarinic receptors in the periphery.[3] However, it is always crucial to confirm selectivity in your specific experimental system.
Q4: What is the difference between a PAM and an ago-PAM?
A4: A "pure" PAM, only enhances the effect of an orthosteric agonist like acetylcholine and has no activity on its own. An "ago-PAM" not only enhances the agonist's effect but also possesses some degree of direct agonist activity at the M1 receptor, even in the absence of the primary agonist.[1][4] This intrinsic agonist activity can sometimes lead to an over-activation of the M1 receptor, potentially causing adverse effects.[1][3][4]
Troubleshooting Guide
Issue 1: No observable potentiation of the M1 receptor response.
Q: I've applied this compound to my cell line/tissue preparation, but I'm not seeing the expected enhancement of the acetylcholine-induced response. What could be the reason?
A: Several factors could contribute to a lack of potentiation. These can be broadly categorized as issues with the compound, the experimental setup, or the biological system itself.
-
Compound Integrity and Concentration: Ensure the compound has been stored correctly and that the final concentration in your assay is appropriate. M1 PAMs typically have an EC50 in the nanomolar to low micromolar range.[3]
-
Insufficient Agonist Concentration: As a PAM, this compound requires the presence of an orthosteric agonist (like acetylcholine) to exert its effect. If the concentration of the agonist is too low, the potentiation by the PAM may not be detectable.
-
Low M1 Receptor Expression: The cell line or tissue preparation you are using may have very low or no expression of the M1 receptor. It is essential to verify M1 receptor expression levels.
-
Receptor Desensitization: Prolonged or high-concentration exposure to agonists can lead to receptor desensitization and internalization, which would diminish the response to both the agonist and the PAM.
| Compound | Target | Assay Type | EC50 | Max Potentiation (% of ACh Max) |
| VU0486846 | Human M1 | Ca2+ Mobilization | ~100-400 nM[3] | Not specified |
| PF-06764427 | Human M1 | Ca2+ Mobilization | Potent[3] | Not specified |
| MK-7622 | Human M1 | Ca2+ Mobilization | Potent[1][3] | Not specified |
Note: The exact EC50 can vary depending on the specific cell line and assay conditions.
-
Western Blotting:
-
Lyse cells or tissue homogenates in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a validated primary antibody against the M1 receptor overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and imaging system.
-
-
Functional Agonist Dose-Response Curve:
-
Plate M1-expressing cells in a 96-well plate.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Establish a full dose-response curve for acetylcholine (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
Measure the change in intracellular calcium using a plate reader.
-
This will confirm that the M1 receptors are present and functionally coupled to downstream signaling pathways.
-
Issue 2: Observing Agonist-like Activity (Ago-PAM Effects)
Q: I'm seeing a response with this compound alone, even without adding acetylcholine. Is this expected, and what does it mean?
A: Observing a response with the PAM alone suggests it may have "ago-PAM" activity. This means the compound can directly activate the M1 receptor to some extent, in addition to potentiating the endogenous agonist.
-
High Receptor Reserve: Some cell lines are engineered to overexpress the M1 receptor. In such systems with high receptor reserve, a compound that is a pure PAM in native tissues might show agonist activity.[3]
-
Compound's Intrinsic Efficacy: The specific M1 PAM you are using may indeed have intrinsic agonist activity. Different M1 PAMs have varying degrees of ago-PAM properties.[1][4]
-
Endogenous Agonist Tone: In tissue preparations or in vivo, there might be a baseline level of acetylcholine that is sufficient for the PAM to potentiate, giving the appearance of direct agonism.
| Feature | "Pure" PAM (e.g., VU0453595) | Ago-PAM (e.g., MK-7622) |
| Activity without Agonist | None or minimal[1] | Measurable agonist activity[1] |
| In Vivo Seizure Liability | Low[1][3] | Higher potential[1][4] |
| Cognitive Enhancement | Robust efficacy[1] | Can be less effective or impairing at high doses[1] |
-
Inverse Agonist Challenge:
-
Prepare your M1-expressing cells or tissue.
-
Apply a muscarinic inverse agonist (e.g., atropine) to block any basal receptor activity and ensure the absence of endogenous acetylcholine effects.
-
Wash out the inverse agonist.
-
Apply this compound alone and measure the response. A significant response in the absence of any agonist confirms ago-PAM activity.
-
-
Comparison with a "Pure" PAM:
-
Run a parallel experiment with a known "pure" M1 PAM (if available) and an ago-PAM.
-
Compare the responses of the test compound to these controls, both in the presence and absence of a sub-maximal concentration of acetylcholine. This will help to characterize the ago-PAM properties of your compound.
-
Issue 3: Off-Target Effects or Unexpected Phenotypes
Q: I'm observing a biological effect that is not consistent with M1 receptor activation. Could this compound have off-target effects?
A: While this compound is designed to be selective, off-target effects are a possibility with any small molecule and should be investigated if the observed phenotype is unexpected.[5][6][7]
-
Screening against other Receptors: The compound may interact with other receptors, ion channels, or enzymes.[2] A comprehensive selectivity profile is needed to rule this out.
-
Metabolites: The observed effect could be due to a metabolite of this compound, not the parent compound. This is particularly relevant in in vivo studies.
-
Confounding Variables in the Experiment: The unexpected phenotype might be unrelated to the compound and could stem from other experimental variables.
-
Use of a Structural Analogue:
-
Synthesize or obtain a structurally similar but inactive analogue of this compound.
-
If the unexpected effect is still observed with the inactive analogue, it is likely not a specific pharmacological effect of this compound.
-
-
M1 Receptor Knockout/Knockdown Models:
-
The most definitive way to confirm an on-target effect is to use an M1 receptor knockout or knockdown model (e.g., using CRISPR/Cas9 or siRNA).
-
If the effect of this compound is absent in the M1 knockout/knockdown system, it confirms that the effect is M1-dependent.
-
-
Broad Ligand Profiling Screen:
-
Submit the compound to a commercial service for broad ligand profiling (e.g., the Psychoactive Drug Screening Program or a commercial vendor). This will test the compound's binding affinity against a large panel of receptors, transporters, and ion channels.
-
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. The Off-Target Effect of CRISPR-Cas12a System toward Insertions and Deletions between Target DNA and crRNA Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of mGluR5 Modulators
Welcome to the technical support center for researchers working with mGluR5 modulators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: My mGluR5 negative allosteric modulator (NAM) is showing effects that are inconsistent with mGluR5 signaling. What could be the cause?
A1: Inconsistent results with mGluR5 NAMs can often be attributed to off-target activities. Prototypical NAMs like MPEP are known to interact with other receptors, such as NMDA receptors, which can lead to confounding effects.[1][2][3] It is crucial to verify the selectivity of your modulator.
Q2: I'm observing unexpected cell toxicity in my experiments. Could this be related to my mGluR5 modulator?
A2: While direct cytotoxicity is compound-specific, some mGluR5 modulators have been associated with adverse effects. For instance, acetylene-based NAMs have been linked to potential hepatotoxicity.[4] Additionally, off-target effects, such as the modulation of NMDA receptors, could contribute to excitotoxicity under certain experimental conditions.[2][3]
Q3: How can I be sure that the observed effects in my in vivo studies are due to mGluR5 modulation and not off-target interactions?
A3: This is a critical consideration for in vivo research. High doses of some mGluR5 NAMs that result in full receptor occupancy may produce non-specific behavioral effects.[5] It is advisable to perform dose-response studies and, if possible, use a structurally distinct mGluR5 modulator to confirm that the observed phenotype is not due to the chemical scaffold of the initial compound. Additionally, using knockout animals or siRNA knockdown of mGluR5 can provide definitive evidence for on-target effects.
Q4: Are there known off-target interactions for common mGluR5 NAMs that I should be aware of?
A4: Yes, several well-documented off-target interactions exist. MPEP, a widely used mGluR5 NAM, is also a non-competitive NMDA receptor antagonist.[1][2][3] Both MPEP and MTEP can act as competitive inhibitors of the hepatic enzyme CYP1A2, which can lead to drug-drug interactions if co-administered with other compounds metabolized by this enzyme.[6]
Troubleshooting Guide
Issue: Inconsistent or unexpected results in functional assays (e.g., calcium mobilization, IP1 accumulation).
| Possible Cause | Troubleshooting Step |
| Off-target activity of the modulator | 1. Perform a selectivity screen: Test your modulator against a panel of related receptors (e.g., other mGluR subtypes) and known off-target receptors (e.g., NMDA receptors for MPEP-like compounds) using radioligand binding assays. 2. Use a structurally unrelated mGluR5 modulator: Confirm your findings with a compound from a different chemical class to ensure the effect is specific to mGluR5 modulation. 3. Consult the literature for known off-target effects: Review publications related to your specific modulator to identify potential off-target interactions. |
| Compound instability or degradation | 1. Prepare fresh stock solutions: Small molecule modulators can degrade over time, especially with repeated freeze-thaw cycles. 2. Verify compound integrity: Use analytical techniques like HPLC to check the purity of your compound stock. |
| Assay-specific artifacts | 1. Optimize agonist concentration: Ensure you are using an appropriate EC80 or EC50 concentration of the agonist for your specific cell system. 2. Check for vehicle effects: Run a vehicle-only control to rule out any effects of the solvent (e.g., DMSO) on your assay. |
Quantitative Data on mGluR5 Modulator Selectivity
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of common mGluR5 modulators at their intended target and known off-target sites.
| Modulator | Target | Assay Type | Species | Ki / IC50 (nM) | Off-Target | Assay Type | Species | Ki / IC50 (µM) |
| MPEP | mGluR5 | Radioligand Binding | Human | 36 | NMDA Receptor | Electrophysiology | Rat | 20-200 |
| MTEP | mGluR5 | Radioligand Binding | Rat | 42 | CYP1A2 | Enzyme Inhibition | Human | <10 |
| Basimglurant | mGluR5 | Radioligand Binding | Human | 1.1 | Other mGluRs | Radioligand Binding | Human/Rat | >10,000 |
| Fenobam | mGluR5 | Not specified | Not specified | Not specified | NMDA Receptor | Radioligand Binding | Rat | 3.5 |
Experimental Protocols
Radioligand Binding Assay for Selectivity Screening
This protocol is used to determine the binding affinity of a test compound for mGluR5 and other potential off-target receptors by measuring the displacement of a specific radiolabeled ligand.
Materials:
-
Cell membranes from HEK293 cells stably expressing the receptor of interest (e.g., human mGluR5).
-
Radioligand: [³H]MPEP for mGluR5 or other appropriate radioligands for off-target receptors.
-
Test compound (mGluR5 modulator).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes expressing the target receptor with a fixed concentration of the specific radioligand.
-
Add increasing concentrations of the test compound to competitively displace the radioligand.
-
Incubate the reaction to allow binding to reach equilibrium.
-
Separate bound from free radioligand by filtering the mixture through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 and subsequently the Ki value to determine the binding affinity of the test compound.[7]
Calcium Mobilization Functional Assay
This assay measures the ability of a compound to modulate the intracellular calcium mobilization induced by the activation of Gq-coupled receptors like mGluR5.
Materials:
-
HEK293 or CHO cells stably expressing human mGluR5.
-
Glutamate (B1630785) (agonist).
-
Test compound (mGluR5 modulator).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence microplate reader.
Procedure:
-
Seed cells in 96- or 384-well black-walled, clear-bottom plates and culture to confluency.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
After incubation and washing, place the plate in a fluorescence microplate reader and take a baseline reading.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of glutamate to activate mGluR5.
-
Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.[7][8]
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a downstream metabolite of the mGluR5 signaling cascade, as a marker of receptor activation.
Materials:
-
HEK293A cells expressing rat mGluR5.
-
L-glutamate (agonist).
-
Test compound (mGluR5 modulator).
-
Assay buffer (e.g., HBSS with HEPES and LiCl).
-
IP-One HTRF assay kit.
-
HTRF-compatible microplate reader.
Procedure:
-
Pre-incubate cells with the test compound for 30 minutes at 37°C.
-
Add a fixed concentration of L-glutamate (e.g., EC80) and incubate for 1 hour at 37°C.
-
Lyse the cells.
-
Detect IP1 accumulation using the IP-One HTRF assay according to the manufacturer's protocol. The signal is inversely proportional to the concentration of IP1 in the sample.[9][10]
Visualizations
References
- 1. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro inhibition of CYP1A2 by model inhibitors, anti-inflammatory analgesics and female sex steroids: predictability of in vivo interactions [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
refining experimental protocols for VU0240382
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining experimental protocols involving VU0240382, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Potency or Efficacy in Cell-Based Assays | Suboptimal glutamate concentration. This compound is a PAM and requires the presence of an orthosteric agonist like glutamate to potentiate the mGluR4 response.[1][2][3] | Determine the EC20 concentration of glutamate for your specific cell line and assay system. This sub-maximal concentration allows for a clear potentiation window for the PAM. |
| Poor solubility of this compound. | Prepare stock solutions in an appropriate organic solvent like DMSO. For aqueous assay buffers, ensure the final solvent concentration is low (typically <0.1%) to avoid precipitation. Consider using a solubility-enhancing agent if necessary.[4][5] | |
| "Flat" Structure-Activity Relationship (SAR). | Be aware that mGluR4 PAMs can exhibit "flat" SAR, where minor structural modifications can lead to a significant loss of activity.[1][2][3] If using analogs, re-synthesis and thorough purification of the parent compound is recommended to confirm baseline activity. | |
| Inconsistent Results in In Vivo Studies | Poor central nervous system (CNS) penetration. | Assess the blood-brain barrier permeability of this compound. If penetration is low, consider formulation strategies or structural modifications to improve brain exposure. |
| Off-target effects. | Early mGluR4 PAMs showed activity at other mGluR subtypes, such as mGluR1 antagonism.[1][3][5] Profile this compound against a panel of related receptors to ensure selectivity. | |
| Difficulty in Translating In Vitro to In Vivo Efficacy | Differences in drug metabolism and pharmacokinetics (DMPK) between species. | Conduct thorough in vitro and in vivo DMPK studies to understand the compound's absorption, distribution, metabolism, and excretion profile.[6] |
| Inappropriate animal model. | Select an animal model that accurately reflects the human disease state and has a comparable mGluR4 expression and function.[6] |
Frequently Asked Questions (FAQs)
General Information
What is this compound?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[2][7]
What is the mechanism of action of this compound?
This compound binds to an allosteric site on the mGluR4 receptor, distinct from the glutamate binding site.[1][2] This binding induces a conformational change in the receptor that increases the potency and/or efficacy of glutamate.[7][8] This potentiation of glutamate signaling leads to a downstream G-protein-mediated inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Experimental Design
What is the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound is application-dependent and should be determined empirically. For in vitro cell-based assays, a concentration-response curve should be generated to determine the EC50 value.[1][3] It is recommended to test a wide range of concentrations, often spanning several orders of magnitude.
How should I prepare and store this compound?
For in vitro experiments, this compound should be dissolved in an appropriate organic solvent, such as DMSO, to create a high-concentration stock solution. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, the formulation will depend on the route of administration and the compound's solubility and stability characteristics.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative mGluR4 PAM. Note that these values are illustrative and may not directly correspond to this compound.
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 650 nM | Potentiation of an EC20 glutamate response in human mGluR4/Gqi5 CHO cells. | [1] |
| Fold Shift | 36-fold | Leftward shift of the glutamate concentration-response curve. | [1] |
| Selectivity | Highly selective for mGluR4 | Tested against a panel of other mGluR subtypes. | [1] |
Experimental Protocols
In Vitro Potentiation Assay in CHO Cells
This protocol describes a method to determine the potency of this compound in potentiating the glutamate response in a recombinant cell line expressing human mGluR4.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human mGluR4.
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Glutamate solution.
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This compound stock solution in DMSO.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Microplate reader capable of measuring fluorescence.
Procedure:
-
Seed CHO-mGluR4 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Prepare a dilution series of this compound in assay buffer. Also, prepare a solution of glutamate at its predetermined EC20 concentration.
-
Add the this compound dilutions to the appropriate wells and incubate for a short period.
-
Add the EC20 concentration of glutamate to all wells (except for the negative control).
-
Measure the change in fluorescence over time using a microplate reader.
-
Analyze the data to determine the EC50 of this compound for potentiation of the glutamate response.
Signaling Pathways and Experimental Workflows
mGluR4 Signaling Pathway
Caption: Simplified mGluR4 signaling pathway activated by glutamate and potentiated by this compound.
Experimental Workflow for mGluR4 PAM Characterization
Caption: A typical experimental workflow for the discovery and characterization of an mGluR4 PAM like this compound.
References
- 1. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
Technical Support Center: Navigating Experimental Variability with VU0240382
Welcome to the technical support center for VU0240382. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential variability in experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
At present, publicly available scientific literature and chemical databases do not contain information on a compound designated as "this compound". It is possible that this is an internal compound name, a new chemical entity pending publication, or a typographical error. We recommend verifying the compound identifier.
Assuming the query pertains to a modulator of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a class of compounds often investigated for neurological disorders, we can provide general guidance. Positive allosteric modulators (PAMs) of mGluR1, for instance, bind to a site on the receptor distinct from the glutamate binding site and potentiate its response to glutamate. This can lead to downstream signaling events, including the modulation of synaptic plasticity.
Troubleshooting Guide
Variability in experimental outcomes can arise from multiple factors, from compound handling to the specifics of the assay system. The following sections provide troubleshooting advice for common issues encountered with compounds of this nature.
Issue 1: Inconsistent or No Compound Effect
Q2: I am not observing the expected potentiation of mGluR1 activity with my compound. What are the possible reasons?
Several factors could contribute to a lack of efficacy. These can be broadly categorized into compound-related issues and assay-related issues.
Troubleshooting Steps:
-
Verify Compound Identity and Purity: Ensure the correct compound was used and that its purity meets the requirements for your assay. Impurities can interfere with the expected activity.
-
Assess Compound Solubility: Poor solubility is a frequent cause of reduced or absent activity in aqueous assay buffers.
-
Recommendation: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting into aqueous media. Visually inspect for precipitation. Consider using a solubility-enhancing agent if necessary.
-
-
Confirm Compound Stability: The compound may be unstable under your experimental conditions (e.g., temperature, pH, light exposure).
-
Recommendation: Prepare fresh dilutions for each experiment. Store stock solutions at the recommended temperature and protect from light.
-
-
Optimize Compound Concentration: The effective concentration range may be narrow.
-
Recommendation: Perform a full dose-response curve to determine the optimal concentration for your specific cell line or preparation.
-
-
Check Cell Health and Receptor Expression: The cells used in your assay must be healthy and express sufficient levels of the target receptor, mGluR1.
-
Recommendation: Regularly assess cell viability (e.g., using a trypan blue exclusion assay). Confirm mGluR1 expression using techniques like Western blot or qPCR.
-
Experimental Workflow for Troubleshooting Lack of Efficacy
Caption: Troubleshooting workflow for lack of compound effect.
Issue 2: High Variability Between Experimental Replicates
Q3: I am observing significant variability in my results between different wells/plates/days. How can I improve the consistency of my experiments?
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth phase across experiments.
-
Ensure Homogeneous Compound Distribution: In multi-well plates, ensure the compound is evenly distributed in each well.
-
Recommendation: After adding the compound, mix gently by pipetting or use a plate shaker.
-
-
Control for Edge Effects: Wells on the perimeter of a plate are more susceptible to evaporation and temperature fluctuations.
-
Recommendation: Avoid using the outer wells for experimental samples. Fill them with sterile water or media to create a humidity barrier.
-
-
Maintain Consistent Incubation Times and Conditions: Ensure all plates are incubated for the same duration under identical temperature and CO2 conditions.
-
Automate Liquid Handling where Possible: Automated liquid handlers can reduce variability introduced by manual pipetting.
-
Include Appropriate Controls: Use positive and negative controls on every plate to monitor assay performance and normalize data.
Signaling Pathway of mGluR1
Caption: Simplified mGluR1 signaling pathway.
Data Presentation
For consistent reporting and comparison of experimental data, we recommend the following tabular format.
Table 1: Example Dose-Response Data for an mGluR1 Potentiator
| Compound Concentration (µM) | Fold Potentiation (Mean ± SEM, n=3) |
| 0.01 | 1.2 ± 0.1 |
| 0.1 | 2.5 ± 0.3 |
| 1 | 5.8 ± 0.6 |
| 10 | 12.3 ± 1.1 |
| 100 | 12.5 ± 1.3 |
Experimental Protocols
Detailed and standardized protocols are essential for reproducibility. Below is a general protocol for a cell-based assay to assess mGluR1 potentiation.
Protocol: In Vitro Calcium Mobilization Assay
-
Cell Culture:
-
Culture HEK293 cells stably expressing human mGluR1 in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Plate cells in 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allow them to adhere overnight.
-
-
Dye Loading:
-
Aspirate the culture medium and wash the cells once with HBSS.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound in HBSS.
-
Add the compound to the respective wells and incubate for 15 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Add a sub-maximal concentration (EC20) of glutamate to all wells.
-
Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) at an excitation wavelength of 494 nm and an emission wavelength of 516 nm.
-
Record data for at least 3 minutes.
-
-
Data Analysis:
-
Calculate the fold potentiation by dividing the peak fluorescence response in the presence of the compound by the peak response with glutamate alone.
-
Plot the fold potentiation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
best practices for handling and storing VU0240382
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the chemical probe VU0240382. The following guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Handling and Storage
Proper handling and storage of this compound are critical for maintaining its integrity and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs):
-
Q1: How should this compound be stored upon receipt?
-
A: this compound should be stored as a solid at -20°C. For long-term storage, it is recommended to keep it at -80°C.
-
-
Q2: What is the recommended procedure for preparing a stock solution of this compound?
-
A: It is recommended to prepare stock solutions in a suitable solvent such as DMSO. Once dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.
-
-
Q3: Is this compound sensitive to light or moisture?
Experimental Protocols & Troubleshooting
This section provides guidance on utilizing this compound in various assays and troubleshooting potential issues.
Quantitative Data Summary:
| Property | Value |
| Molecular Formula | C18H16N4O3S |
| Molecular Weight | 384.4 g/mol |
| PubChem CID | 44237191 |
Troubleshooting Guide:
-
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Step: Ensure the compound has been stored correctly at the recommended temperature and protected from light and moisture. Use a fresh aliquot of the stock solution for your experiment. Verify the concentration of your stock solution.
-
-
Issue 2: Poor solubility of this compound in aqueous solutions.
-
Possible Cause: this compound, like many small molecules, may have limited aqueous solubility.
-
Troubleshooting Step: Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous experimental buffers, ensure the final concentration of the organic solvent is low (typically <0.5%) and does not affect the assay. Sonication may aid in dissolving the compound in the stock solvent.
-
-
Issue 3: Lack of observed biological activity.
-
Possible Cause 1: Incorrect assay conditions.
-
Troubleshooting Step 1: Verify all assay parameters, including incubation times, temperatures, and the concentrations of all reagents.
-
Possible Cause 2: The biological target of this compound is not present or not active in your experimental system.
-
Troubleshooting Step 2: Confirm the expression and activity of the target protein in your cell line or experimental model.
-
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and typical experimental context is crucial for effective use of this compound. As a chemical probe developed through the NIH Molecular Libraries Program, it was designed to investigate specific biological pathways.
Experimental Workflow for a Cell-Based Assay:
The following diagram outlines a general workflow for testing the activity of this compound in a cell-based experiment.
Note: The specific biological target and signaling pathway of this compound are not detailed in publicly available resources. Researchers should refer to the original NIH Probe Report for this compound for in-depth information on its mechanism of action.
Validation & Comparative
A Comparative Guide to VU0240382 and Other mGluR5 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) positive allosteric modulator (PAM) VU0240382 with other notable mGluR5 PAMs. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies by providing key pharmacological data, outlining experimental methodologies, and illustrating relevant signaling pathways.
Overview of mGluR5 and a Allosteric Modulation
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its activation by the neurotransmitter glutamate triggers a signaling cascade that is implicated in various physiological processes, including learning, memory, and mood. Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to endogenous glutamate. This approach offers a more nuanced modulation of receptor activity compared to direct agonists.
In Vitro Pharmacology: A Comparative Analysis
The following table summarizes the in vitro pharmacological properties of this compound and other well-characterized mGluR5 PAMs. The data is compiled from studies utilizing calcium mobilization and radioligand binding assays.
| Compound | EC50 (nM) | % Glu Max / Fold Shift | Ki (nM) | Binding Site Interaction |
| This compound | Potent PAM | Data not available | Data not available | Competitive with MPEP/FPEB |
| VU0092273 | 270 | Data not available | Data not available | Binds to MPEP site |
| CDPPB | Data not available | Data not available | Data not available | Binds to MPEP site |
| ADX47273 | 170 | Data not available | Data not available | Binds to MPEP site |
| CPPHA | Data not available | Data not available | Data not available | Does not bind to MPEP site |
EC50: Half-maximal effective concentration for potentiation of an EC20 glutamate response. % Glu Max / Fold Shift: Maximal potentiation of the glutamate response or the fold-shift in the glutamate EC50 curve in the presence of the PAM. Ki: Inhibitory constant determined by radioligand binding assays, typically using [3H]MPEP or a similar radioligand.
In Vivo Profile
A critical aspect of a tool compound's utility is its in vivo pharmacokinetic profile, particularly its ability to cross the blood-brain barrier.
| Compound | Brain Exposure | In Vivo Efficacy Models |
| This compound | Poor | Data not available |
| VU0092273 | CNS penetrant | Reversal of amphetamine-induced hyperlocomotion |
| CDPPB | Systemically active | Reversal of amphetamine-induced hyperlocomotion |
| ADX47273 | Brain-penetrant | Antipsychotic and pro-cognitive effects in various models |
The limited brain exposure of this compound restricts its use in in vivo studies requiring systemic administration to target the central nervous system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical mGluR5 signaling pathway and a typical experimental workflow for characterizing mGluR5 PAMs.
Caption: Canonical mGluR5 signaling pathway.
Caption: Typical workflow for mGluR5 PAM characterization.
Experimental Protocols
Calcium Mobilization Assay
This assay is a primary functional screen for identifying and characterizing mGluR5 modulators.
-
Cell Culture: HEK293 cells stably expressing rat or human mGluR5 are plated in 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells.
-
Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations.
-
Glutamate Stimulation: After a short incubation with the test compound, a sub-maximal (EC20) concentration of glutamate is added to stimulate the mGluR5 receptors.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The potentiation of the glutamate response by the PAM is quantified to determine the EC50 value.
Radioligand Binding Assay
This assay is used to determine if a compound binds to a specific site on the receptor and to measure its binding affinity (Ki).
-
Membrane Preparation: Membranes are prepared from cells expressing mGluR5.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand that binds to the allosteric site of interest (e.g., [3H]MPEP). A range of concentrations of the unlabeled test compound is added to compete with the radioligand for binding.
-
Filtration: The incubation mixture is rapidly filtered through a filter plate to separate the bound radioligand from the unbound.
-
Scintillation Counting: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is used to calculate its inhibitory constant (Ki), which is a measure of its binding affinity.
Conclusion
This compound is a potent mGluR5 PAM that acts as a competitive modulator at the MPEP/FPEB allosteric site. While its in vitro potency makes it a valuable research tool for studying the specific consequences of competitive PAM binding, its poor brain penetration limits its applicability for in vivo studies requiring systemic administration. For in vivo investigations, other PAMs with demonstrated brain exposure and efficacy, such as VU0092273, CDPPB, or ADX47273, may be more suitable alternatives. The choice of compound will ultimately depend on the specific research question, with this compound being particularly useful for in vitro studies dissecting the nuances of competitive allosteric modulation at the mGluR5 MPEP site.
A Comparative Analysis of VU0240382 and CDPPB: Efficacy and Potency as mGluR5 Positive Allosteric Modulators
For researchers in neuropharmacology and drug development, the selective modulation of metabotropic glutamate (B1630785) receptor 5 (mGluR5) presents a promising therapeutic avenue for a range of central nervous system disorders. Two notable positive allosteric modulators (PAMs) that have emerged in this field are VU0240382 and 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB). This guide provides a comparative overview of their efficacy and potency, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
Quantitative Comparison of In Vitro Potency
The potency of a positive allosteric modulator is a critical parameter, typically quantified by its half-maximal effective concentration (EC50) in functional assays. Both this compound and CDPPB have been characterized using in vitro calcium mobilization assays in cell lines expressing mGluR5.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | Fluorescence-Based Calcium Assay | HEK293 cells expressing rat mGluR5 | 39 ± 10 | [1] |
| CDPPB | Fluorometric Ca2+ Assay | Chinese hamster ovary cells expressing human mGluR5 | ~27 | [2] |
These data indicate that both this compound and CDPPB are potent mGluR5 PAMs, with EC50 values in the low nanomolar range, suggesting high affinity for their allosteric binding site on the mGluR5 receptor.
In Vivo Efficacy
The therapeutic potential of mGluR5 PAMs is ultimately determined by their efficacy in preclinical in vivo models that mimic aspects of human diseases. CDPPB, being one of the earlier and more extensively studied mGluR5 PAMs, has demonstrated efficacy in various behavioral models.
CDPPB:
-
Antipsychotic-like Activity: CDPPB has been shown to reverse amphetamine-induced hyperlocomotion and deficits in prepulse inhibition in rats, which are established preclinical models for screening antipsychotic drugs.[2]
-
Neuroprotection: In a mouse model of Huntington's disease, chronic treatment with CDPPB demonstrated neuroprotective effects, including the prevention of neuronal cell loss and a reduction in huntingtin aggregates.[3]
-
Cognitive Enhancement: Studies have shown that CDPPB can improve recognition memory in rats.[4] However, the effects of CDPPB on cognition appear to be dose-dependent, with higher doses sometimes being ineffective.[4]
-
Fear Extinction: CDPPB has been found to facilitate the extinction of contextual fear memories in rodent models of post-traumatic stress disorder (PTSD).[5][6]
While specific in vivo efficacy data for this compound is less abundant in the public domain, its structural analogs and other novel mGluR5 PAMs have shown robust efficacy in similar preclinical models of psychosis and cognitive function.[7] This suggests that this compound would likely exhibit a comparable in vivo activity profile.
Signaling Pathways and Experimental Workflows
The mechanism of action of mGluR5 PAMs involves the potentiation of the receptor's response to the endogenous ligand, glutamate. This leads to the activation of downstream signaling cascades.
The evaluation of mGluR5 PAMs typically follows a standardized experimental workflow, beginning with in vitro characterization and progressing to in vivo efficacy studies.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is fundamental for determining the potency (EC50) of mGluR5 PAMs.
Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by a test compound in cells expressing mGluR5.
Materials:
-
HEK293 or CHO cells stably expressing recombinant human or rat mGluR5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Glutamate.
-
Test compound (this compound or CDPPB).
-
96-well or 384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed the mGluR5-expressing cells into microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Compound Addition:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Using the fluorescence plate reader's integrated liquid handler, add the test compound to the wells and incubate for a predetermined time (e.g., 2-5 minutes).
-
-
Glutamate Stimulation: Add a sub-maximal concentration of glutamate (typically EC20) to the wells.
-
Data Acquisition: Measure the fluorescence intensity over time, before and after the addition of the test compound and glutamate. The peak fluorescence response is proportional to the intracellular calcium concentration.
-
Data Analysis:
-
Normalize the fluorescence response to a baseline reading.
-
Plot the peak response as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Amphetamine-Induced Hyperlocomotion Model
This model is widely used to assess the antipsychotic-like potential of test compounds.
Objective: To evaluate the ability of a test compound to reverse the hyperlocomotor activity induced by amphetamine in rodents.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Amphetamine sulfate.
-
Test compound (e.g., CDPPB).
-
Vehicle for drug administration (e.g., saline, 10% Tween 80).
-
Locomotor activity chambers equipped with infrared beams to automatically track movement.
Procedure:
-
Habituation: Acclimate the rats to the locomotor activity chambers for a set period (e.g., 60 minutes) for one or more days prior to the experiment.
-
Baseline Activity: On the test day, place the rats in the chambers and record their baseline locomotor activity for a defined period (e.g., 30-60 minutes).
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Amphetamine Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer amphetamine to all animals.
-
Data Acquisition: Record locomotor activity (e.g., distance traveled, beam breaks) for a subsequent period (e.g., 60-90 minutes).
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
-
Compare the total locomotor activity between the different treatment groups (vehicle + vehicle, vehicle + amphetamine, test compound + amphetamine).
-
A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of antipsychotic-like efficacy.
-
Conclusion
Both this compound and CDPPB are potent positive allosteric modulators of the mGluR5 receptor. While CDPPB has a more extensive history of in vivo characterization demonstrating its potential in models of psychosis, neurodegeneration, and cognitive disorders, the comparable in vitro potency of this compound suggests it is also a valuable research tool. The choice between these compounds may depend on the specific research question, desired pharmacokinetic properties, and the availability of detailed in vivo data for the selected experimental paradigm. The provided experimental protocols offer a starting point for researchers to quantitatively assess and compare the efficacy and potency of these and other mGluR5 PAMs.
References
- 1. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Divergent Effects of CDPPB and Cannabidiol on Fear Extinction and Anxiety in a Predator Scent Stress Model of PTSD in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Divergent Effects of CDPPB and Cannabidiol on Fear Extinction and Anxiety in a Predator Scent Stress Model of PTSD in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of mGlu5 Receptor Modulators: ADX47273 Profiled in the Absence of Data for VU0240382
For researchers, scientists, and professionals in drug development, this guide offers a detailed comparative overview of the selectivity profiles of metabotropic glutamate (B1630785) receptor 5 (mGluR5) positive allosteric modulators (PAMs). This edition focuses on the pharmacological profile of ADX47273. Despite extensive searches, no publicly available scientific data could be found for the compound designated VU0240382, precluding a direct comparison.
This guide provides a comprehensive summary of the available quantitative data for ADX47273, detailed experimental methodologies for the cited assays, and visual representations of key biological pathways and experimental workflows to support researchers in their exploration of mGluR5 modulators.
Introduction to mGluR5 Modulation
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. The mGluR5 subtype, in particular, is a prominent target for the development of therapeutics for neurological and psychiatric disorders, including schizophrenia, anxiety, and Fragile X syndrome. Positive allosteric modulators of mGluR5 are of significant interest as they offer a mechanism to enhance the receptor's response to the endogenous ligand, glutamate, with a higher degree of subtype selectivity compared to orthosteric ligands.
Selectivity Profile of ADX47273
ADX47273 is a potent and selective positive allosteric modulator of the mGlu5 receptor.[1] The available data demonstrates its high potency at mGluR5 and selectivity against other mGlu receptor subtypes.
Table 1: In Vitro Potency and Selectivity of ADX47273
| Compound | Target | Assay Type | Species | Potency (EC₅₀) | Selectivity | Reference |
| ADX47273 | mGluR5 | Calcium Mobilization | Rat | 170 nM | Selective over mGluR1 and mGluR4 at concentrations up to 10 µM | [1] |
Table 2: Binding Affinity of ADX47273
| Compound | Target | Radioligand | Assay Type | Species | Affinity (Kᵢ) | Reference |
| ADX47273 | mGluR5 | [³H]2-methyl-6-(phenylethynyl)pyridine | Competition Binding | Rat | 4.3 µM | [1] |
Experimental Protocols
The following are generalized protocols for the types of experiments commonly used to characterize the selectivity and potency of mGluR5 modulators like ADX47273.
Calcium Mobilization Assay
This functional assay is used to determine the potency of a compound as a positive allosteric modulator.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGluR5 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Addition: The test compound (e.g., ADX47273) is added at various concentrations.
-
Agonist Stimulation: A sub-maximal concentration of glutamate (e.g., EC₂₀) is added to the wells to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The concentration-response curves are generated, and the EC₅₀ values are calculated using non-linear regression.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the receptor.
-
Membrane Preparation: Membranes are prepared from HEK293 cells expressing the rat mGluR5.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Reaction Mixture: The reaction mixture contains the cell membranes, a radiolabeled ligand that binds to the allosteric site (e.g., [³H]MPEP or a similar analogue), and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a filter mat to separate the bound and free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Visualization
mGluR5 Signaling Pathway
Activation of the mGluR5 receptor by glutamate, and potentiation by a PAM like ADX47273, initiates a signaling cascade primarily through the Gαq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Caption: Simplified mGluR5 signaling cascade.
Experimental Workflow for PAM Characterization
The general workflow for characterizing a potential mGluR5 PAM involves a series of in vitro assays to determine potency, selectivity, and mechanism of action.
Caption: General workflow for PAM identification.
Conclusion
ADX47273 stands as a well-characterized, potent, and selective mGluR5 positive allosteric modulator with a clear in vitro pharmacological profile. The data presented here provides a solid foundation for its use as a research tool and as a reference compound in the development of new mGluR5-targeting therapeutics. The absence of publicly available data for this compound unfortunately prevents a direct comparative analysis at this time. Researchers are encouraged to consult forthcoming literature for any future characterization of this compound.
References
Validating the Specificity of VU0240382 for mGluR5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a crucial target in the central nervous system for the therapeutic intervention of numerous neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of mGluR5 have emerged as a promising class of compounds for this purpose. This guide provides a comparative analysis of the specificity of a novel mGluR5 NAM, VU0240382, alongside two well-established reference compounds, MPEP and MTEP. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies.
Comparative Analysis of mGluR5 Negative Allosteric Modulators
The table below summarizes the key performance indicators for this compound and the comparator compounds, MPEP and MTEP. While specific quantitative data for this compound is not publicly available, data for a closely related and highly potent analog from the same discovery program, VU0424238, is included as a surrogate to provide an estimate of its potential activity.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Selectivity Profile |
| VU0424238 (as a proxy for this compound) | mGluR5 | Radioligand Binding | 4.4[1] | - | >900-fold selective for mGluR5 over other mGlu receptors[1] |
| MPEP | mGluR5 | Radioligand Binding / Functional Assay | 5.7 - 9.6[2] | 22 - 36 | Shows some off-target activity, including at NMDA receptors[2] |
| MTEP | mGluR5 | Radioligand Binding / Functional Assay | 16 - 32.7[3] | 5 - 47.3[3] | More selective than MPEP with fewer off-target effects[4] |
Experimental Protocols
Accurate validation of compound specificity is paramount in drug discovery. The following are detailed methodologies for key experiments used to characterize mGluR5 NAMs.
Radioligand Binding Assay (Competition Assay)
This assay determines the affinity of a test compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4)
-
Radioligand: [³H]MPEP (specific activity ~60-90 Ci/mmol)
-
Unlabeled MPEP (for non-specific binding)
-
Test compound (e.g., this compound)
-
96-well plates
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-mGluR5 cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge to pellet membranes and wash.
-
Resuspend the final membrane pellet in a known volume of assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, varying concentrations of the test compound, and a fixed concentration of [³H]MPEP.
-
For total binding, add only [³H]MPEP and assay buffer.
-
For non-specific binding, add [³H]MPEP and a high concentration of unlabeled MPEP (e.g., 10 µM).
-
Initiate the reaction by adding the membrane preparation to each well.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inositol (B14025) Monophosphate (IP1) Accumulation Assay
This assay measures the functional inhibition of mGluR5 signaling by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation.
Materials:
-
HEK293 cells expressing mGluR5
-
Cell culture medium
-
Stimulation buffer
-
L-glutamate
-
Test compound (e.g., this compound)
-
IP-One HTRF assay kit (containing IP1-d2, anti-IP1-cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Plate HEK293-mGluR5 cells in a 96-well plate and culture overnight.
-
-
Assay:
-
Remove culture medium and add stimulation buffer containing varying concentrations of the test compound.
-
Pre-incubate for a defined period.
-
Add a sub-maximal concentration (e.g., EC80) of L-glutamate to stimulate the receptor.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate).
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF signal against the log concentration of the test compound to determine the IC50 value for the inhibition of glutamate-induced IP1 accumulation.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: mGluR5 Gq-coupled signaling pathway.
Caption: Radioligand binding assay workflow.
Caption: Functional IP1 accumulation assay workflow.
Conclusion
The validation of a compound's specificity is a cornerstone of rigorous pharmacological research. While this compound shows promise as a potent and selective mGluR5 NAM, based on data from analogous compounds, direct comparative studies are essential for definitive characterization. MTEP currently stands as a more selective tool compound compared to MPEP, exhibiting fewer off-target effects. Researchers should consider the specific requirements of their experimental paradigm when selecting an appropriate mGluR5 NAM. The detailed protocols and workflows provided in this guide offer a framework for conducting such validation studies in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 5 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of VU0240382 Effects: A Comparative Analysis in Different Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the effects of VU0240382, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅), with other relevant compounds. This guide summarizes key experimental data, details methodologies, and visualizes the underlying signaling pathways to offer a comprehensive overview of this compound's in vitro activity.
Summary of In Vitro Efficacy
This compound has been characterized as a potent and selective positive allosteric modulator of the mGlu₅ receptor. Its efficacy has been primarily demonstrated in recombinant cell lines engineered to express the target receptor. For comparative purposes, this guide includes data on other mGlu₅ receptor modulators, such as VU0360172 and VU0092273, as well as the M₁ muscarinic acetylcholine (B1216132) receptor PAM, BQCA, to highlight the distinct pharmacological profiles.
| Compound | Target | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | mGlu₅ | HEK293 (expressing rat mGlu₅) | Fluorescence-based Calcium Assay | EC₅₀ | 39 ± 10 nM | [1] |
| VU0360172 | mGlu₅ | HEK293 (expressing rat mGlu₅) | Fluorescence-based Calcium Assay | EC₅₀ | 13 ± 2 nM | [1] |
| VU0092273 | mGlu₅ | HEK293 (expressing rat mGlu₅) | Fluorescence-based Calcium Assay | EC₅₀ | 35 ± 5 nM | [1] |
| BQCA | M₁ mAChR | CHO (expressing human M₁) | Calcium Mobilization | Inflection Point | 845 nM | [2] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation and replication of these findings.
Fluorescence-Based Calcium Assay for mGlu₅ PAMs (this compound, VU0360172, VU0092273)
This assay measures the potentiation of the mGlu₅ receptor's response to its endogenous ligand, glutamate, by the positive allosteric modulators.[1]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu₅ receptor are plated in 96-well, poly-d-lysine-coated, black-walled, clear-bottomed plates at a density of 4 to 5 × 10⁴ cells per well. The cells are cultured overnight in DMEM supplemented with 10% dialyzed fetal bovine serum, 20 mM HEPES, and 1 mM sodium pyruvate (B1213749) at 37°C and 5% CO₂.[1]
-
Dye Loading: The culture medium is replaced with an assay buffer (HBSS, 20 mM HEPES, pH 7.4, and 2.5 mM probenecid) containing 1 µM Fluo-4 AM. The cells are incubated for 45 minutes at 37°C in a 5% CO₂ environment. Following incubation, the cells are washed with the assay buffer without the dye.[1]
-
Compound Addition and Signal Detection: After a 10-minute equilibration period, the cell plates are placed in a Functional Drug Screening System. The test compounds (this compound, VU0360172, or VU0092273) are added, and 60 seconds later, an EC₂₀ concentration of glutamate is added to stimulate the receptor. The resulting changes in intracellular calcium are measured by detecting the fluorescence of Fluo-4.[1]
Calcium Mobilization Assay for M₁ PAM (BQCA)
This assay determines the ability of BQCA to potentiate the M₁ muscarinic acetylcholine receptor's response to acetylcholine (ACh).[2]
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M₁ muscarinic acetylcholine receptor are used.
-
Assay Procedure: The assay is performed to measure calcium mobilization in the presence of varying concentrations of BQCA and a fixed concentration of acetylcholine. BQCA alone does not induce calcium mobilization but potentiates the effect of ACh.
-
Data Analysis: The potentiation is quantified by determining the fold shift in the ACh potency. The inflection point value represents the concentration of BQCA that produces 50% of the maximal potentiation.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the mGlu₅ receptor and the general workflow of the cell-based assays used to characterize these compounds.
mGlu₅ Receptor Signaling Pathway
Cell-Based Calcium Assay Workflow
References
A Comparative Analysis of VU0240382 and Endogenous Ligands at the Metabotropic Glutamate Receptor 1 (mGluR1)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the functional and binding characteristics of the mGluR1 positive allosteric modulator VU0240382 in comparison to the principal endogenous agonist, L-glutamate.
This guide provides a detailed comparative analysis of the synthetic compound this compound and the endogenous neurotransmitter L-glutamate, both of which modulate the activity of the Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1). As a key player in synaptic plasticity, learning, and memory, mGluR1 is a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. Understanding the distinct mechanisms of action and pharmacological profiles of synthetic modulators in relation to the natural ligand is crucial for advancing drug discovery efforts.
This document presents quantitative data in a clear, tabular format, outlines detailed experimental protocols for key assays, and includes visualizations of the mGluR1 signaling pathway and a typical experimental workflow for characterizing allosteric modulators.
Quantitative Comparison of Ligand Activity at mGluR1
The following table summarizes the binding and functional parameters of L-glutamate and this compound at the human mGluR1. L-glutamate acts as an orthosteric agonist, directly binding to and activating the receptor. In contrast, this compound functions as a positive allosteric modulator (PAM), binding to a site distinct from the glutamate binding site and potentiating the receptor's response to the endogenous agonist.
| Parameter | L-Glutamate | This compound |
| Binding Affinity (Ki) | ~0.97 µM (IC50 for [3H]L-quisqualic acid displacement)[1][2] | Data not available |
| Functional Potency (EC50) | ~2 µM (Half-maximal response for intracellular Ca2+ mobilization in CHO cells)[3] | Potentiates glutamate-induced Ca2+ transients (Specific EC50 not available, but analogs show activity at 10 µM)[4][5] |
| Mechanism of Action | Orthosteric Agonist | Positive Allosteric Modulator (PAM) |
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: mGluR1 Signaling Pathway.
Caption: Experimental Workflow for Characterizing mGluR1 PAMs.
Experimental Protocols
Radioligand Binding Assay for mGluR1 (adapted from[1][2])
This protocol describes a competitive binding assay to determine the affinity of a test compound for the orthosteric site of mGluR1 using [3H]L-quisqualic acid as the radioligand.
Materials:
-
Membranes from cells expressing human mGluR1a (e.g., Sf9 or CHO cells)
-
[3H]L-quisqualic acid (specific activity ~30-60 Ci/mmol)
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
Wash Buffer: Cold 50 mM HEPES, pH 7.4
-
Test compounds (e.g., L-glutamate) at various concentrations
-
Non-specific binding control: 1 mM L-glutamate
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize mGluR1a-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer
-
50 µL of test compound at various concentrations (or vehicle for total binding, or 1 mM L-glutamate for non-specific binding)
-
100 µL of [3H]L-quisqualic acid (final concentration ~20-50 nM)
-
50 µL of mGluR1a-containing membranes (final protein concentration ~20-50 µ g/well )
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay for mGluR1 (adapted from[3])
This protocol outlines a functional assay to measure the potentiation of L-glutamate-induced intracellular calcium mobilization by a positive allosteric modulator like this compound in cells expressing mGluR1.
Materials:
-
CHO or HEK293 cells stably expressing human mGluR1a
-
Cell culture medium (e.g., DMEM/F12)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
L-glutamate stock solution
-
This compound stock solution
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed the mGluR1a-expressing cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of assay buffer to remove excess dye. Leave 100 µL of assay buffer in each well.
-
Compound Addition and Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Program the instrument to first add varying concentrations of the test PAM (this compound) to the wells, followed by a period of incubation (e.g., 2-5 minutes).
-
Next, program the instrument to add a sub-maximal concentration of L-glutamate (e.g., EC20) to the wells.
-
Measure the fluorescence intensity before and after the addition of the agonist to determine the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the increase in intracellular calcium.
-
To determine the EC50 of L-glutamate, generate a concentration-response curve in the absence of the PAM.
-
To assess the potentiation by the PAM, generate L-glutamate concentration-response curves in the presence of fixed concentrations of this compound.
-
Analyze the data to determine the fold-shift in the L-glutamate EC50 and the increase in the maximal response, which are characteristic parameters for a PAM.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glutamate induces focal adhesion kinase tyrosine phosphorylation and actin rearrangement in heterologous mGluR1-expressing CHO cells via calcium/calmodulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel class of positive allosteric modulators of metabotropic glutamate receptor subtype 1 interact with a site distinct from that of negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Assessing Off-Target Activity: A Comparative Guide for Kir Channel Inhibitors
In the pursuit of novel therapeutics targeting inward rectifier potassium (Kir) channels, a critical evaluation of a compound's selectivity is paramount to mitigate potential side effects and ensure on-target efficacy. This guide provides a comparative framework for assessing the off-target activity of Kir channel inhibitors, with a focus on compounds emerging from academic and industrial screening efforts. While specific public data for VU0240382 is unavailable, we will use the well-characterized multi-target inhibitor VU573 and its analogs as a case study to illustrate the principles and methodologies for evaluating off-target effects. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of Kir channel pharmacology.
Comparative Selectivity of Kir Channel Inhibitors
A primary method for assessing off-target activity is to screen a compound against a panel of related targets. In the context of Kir channel inhibitors, this involves determining the half-maximal inhibitory concentration (IC50) against various Kir channel subtypes. The following table summarizes the reported IC50 values for several key Kir channel inhibitors, highlighting their diverse selectivity profiles.
| Compound | Primary Target(s) | Kir1.1 (ROMK) IC50 (µM) | Kir2.1 IC50 (µM) | Kir2.3 IC50 (µM) | Kir3.1/3.2 (GIRK) IC50 (µM) | Kir7.1 IC50 (µM) |
| VU573 | Kir2.3, Kir3.x, Kir7.1 | 19 | >30 | 1.3 | 1.9 | 5.6 |
| ML418 | Kir7.1 | >30 | >30 | >30 | >30 | 0.31 |
| VU590 | Kir1.1 | ~0.3 | >10 | - | - | Low µM inhibition |
| VU591 | Kir1.1 | Potent | >10-fold selective vs Kir7.1 | - | - | No significant inhibition |
Data compiled from publicly available research articles. Note: Assay conditions can influence IC50 values.
Experimental Protocols for Assessing Kir Channel Activity
Accurate determination of inhibitor potency and selectivity relies on robust and reproducible experimental methodologies. The two most common techniques employed in the characterization of Kir channel modulators are the thallium flux assay and patch-clamp electrophysiology.
Thallium Flux Assay
This high-throughput screening method provides a functional measure of Kir channel activity. It relies on the principle that thallium ions (Tl+) can permeate Kir channels and that a Tl+-sensitive fluorescent dye can report this influx.
Protocol:
-
Cell Culture: Stably express the Kir channel of interest in a suitable cell line (e.g., HEK293) in 384-well microplates.
-
Dye Loading: Load the cells with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2).
-
Compound Addition: Add the test compound (e.g., this compound) at various concentrations to the wells.
-
Thallium Stimulation: Add a stimulus buffer containing Tl+ to initiate ion flux through the Kir channels.
-
Fluorescence Reading: Measure the change in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to Kir channel activity.
-
Data Analysis: Plot the rate of Tl+ flux against the compound concentration to determine the IC50 value.
Patch-Clamp Electrophysiology
This "gold standard" technique provides a direct measure of ion channel currents and allows for a detailed characterization of inhibitor mechanism of action.
Protocol:
-
Cell Preparation: Culture cells expressing the Kir channel of interest on coverslips.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell.
-
Voltage Protocol: Apply a series of voltage steps to elicit Kir channel currents.
-
Compound Perfusion: Perfuse the test compound at various concentrations onto the cell.
-
Current Measurement: Record the changes in current amplitude in response to the compound.
-
Data Analysis: Construct a concentration-response curve by plotting the percentage of current inhibition against the compound concentration to determine the IC50 value.
Workflow for Assessing Kir Inhibitor Selectivity
The following diagram illustrates a typical workflow for characterizing the on- and off-target activity of a novel Kir channel inhibitor.
Caption: Workflow for assessing Kir inhibitor selectivity.
Signaling Pathway Context: G-Protein-Coupled Inwardly-Rectifying K+ (GIRK) Channel
Understanding the signaling pathways in which Kir channels are involved is crucial for predicting the potential physiological consequences of off-target activity. The diagram below depicts the activation of a GIRK (Kir3.x) channel, a target of VU573.
Caption: Activation of a GIRK channel signaling pathway.
Conclusion
The assessment of off-target activity is a cornerstone of modern drug discovery. For Kir channel inhibitors, a multi-faceted approach combining high-throughput functional assays with detailed electrophysiological characterization against a panel of channel subtypes is essential. While the specific off-target profile of this compound remains to be publicly detailed, the principles and methods outlined in this guide, using compounds like VU573 and ML418 as examples, provide a robust framework for researchers to evaluate the selectivity of their own compounds and to interpret the data of others. A thorough understanding of a compound's selectivity is critical for advancing safe and effective Kir channel-targeted therapies.
The Enigma of VU0240382: A Case of Undisclosed Experimental Data
Despite a comprehensive search of publicly available scientific literature and chemical databases, no reproducible experimental findings, alternative compounds, or detailed methodologies associated with the identifier VU0240382 could be located. This lack of information prevents a comparative analysis of its performance and a detailed examination of its experimental reproducibility.
The quest to assemble a comparison guide for this compound, aimed at researchers, scientists, and drug development professionals, was halted by the absence of any discernible data. Searches for its chemical structure, biological target, mechanism of action, and any associated experimental protocols yielded no specific results. This suggests that this compound may be an internal compound identifier not yet disclosed in public forums, a discontinued (B1498344) project, or a designation that has not been linked to any published research.
Without foundational information about the compound, it is impossible to construct the requested data-driven comparison, including structured tables of quantitative data and detailed experimental protocols. Furthermore, the creation of diagrams for signaling pathways or experimental workflows is not feasible without an understanding of the compound's biological context.
For researchers and professionals in the field, this scenario underscores the critical importance of data transparency and the accessibility of experimental findings in the scientific community. The inability to retrieve information on a compound like this compound highlights the challenges that can arise when data is not disseminated, hindering the collective progress of scientific research and drug development.
Further investigation into the origins of the this compound identifier may be necessary to unlock any associated experimental data. Researchers interested in this compound are encouraged to seek information from its originating institution or through more direct collaborative channels. At present, the public scientific domain offers no insight into the experimental history or potential applications of this compound.
Independent Verification of VU0538160's Mechanism of Action: A Comparative Guide for Researchers
For researchers and professionals in drug development, the independent verification of a compound's mechanism of action is a critical step in preclinical research. This guide provides a comparative analysis of VU0538160, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), with a focus on its discovery, mechanism of action, and comparison with alternative mGluR1 PAMs.
This document summarizes key experimental data, details the protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to VU0538160 and mGluR1
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of mGluR1 are of significant interest as they offer a mechanism to enhance the receptor's activity in response to the endogenous ligand, glutamate, providing a more nuanced modulation of signaling compared to direct agonists.
VU0538160 was identified through a high-throughput screening campaign as a weak but selective mGluR1 PAM.[1] While not a potent modulator itself, it served as a crucial chemical scaffold for the development of more advanced mGluR1 PAMs. This guide will delve into the initial characterization of VU0538160 and compare it to a more potent alternative, VU6024578.
Mechanism of Action and Signaling Pathway
VU0538160 acts as a positive allosteric modulator of mGluR1. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event does not activate the receptor on its own but rather enhances the receptor's response when glutamate is also bound. The primary signaling pathway for mGluR1 involves its coupling to Gαq/11 proteins, which leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately the mobilization of intracellular calcium.
Comparative Quantitative Data
The following table summarizes the in vitro potency of VU0538160 in comparison to a more optimized mGluR1 PAM, VU6024578, derived from the same chemical scaffold. The data is based on intracellular calcium mobilization assays in cell lines expressing human mGluR1.
| Compound | EC50 (Human mGluR1) | Maximal Potentiation (% of Glutamate Max) |
| VU0538160 | > 10 µM | 71% |
| VU6024578 | 54 nM | 83% |
Data sourced from: ACS Medicinal Chemistry Letters.[1]
Experimental Protocols
The primary method for characterizing mGluR1 PAMs is the measurement of intracellular calcium mobilization in a recombinant cell line.
Intracellular Calcium Mobilization Assay
Objective: To determine the potency and efficacy of a compound as a positive allosteric modulator of mGluR1.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human mGluR1.
Protocol:
-
Cell Plating: HEK293-hmGluR1 cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluency.
-
Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed with assay buffer. The test compound (e.g., VU0538160 or VU6024578) is then added at various concentrations.
-
Glutamate Stimulation: After a brief incubation with the test compound, a sub-maximal concentration of glutamate (EC20) is added to the wells to stimulate the receptor.
-
Fluorescence Reading: The plate is immediately read using a fluorescence plate reader (e.g., a FLIPR instrument) to measure the change in intracellular calcium concentration, as indicated by the fluorescence intensity.
-
Data Analysis: The fluorescence response is plotted against the compound concentration to determine the EC50 (the concentration at which the compound elicits 50% of its maximal effect) and the maximal potentiation relative to the response of a saturating concentration of glutamate alone.
Independent Verification and Alternatives
While VU0538160 itself has not been the subject of extensive independent verification due to its modest potency, the chemical scaffold it represents has been validated through the development and characterization of more potent analogs like VU6024578.[1] The consistent findings of mGluR1 potentiation within this chemical series provide strong evidence for the on-target mechanism of action.
For researchers seeking alternative mGluR1 PAMs, several other chemical series have been reported in the literature. These compounds may offer different pharmacokinetic profiles or degrees of selectivity. A thorough literature search for "mGluR1 positive allosteric modulator" will provide a range of alternative tools for in vitro and in vivo studies.
Conclusion
VU0538160 served as a valuable starting point in the discovery of potent and selective mGluR1 positive allosteric modulators. While its own potency is limited, the verification of its mechanism of action is supported by the consistent pharmacology of its more potent analogs. For future research, compounds like VU6024578 offer significantly improved potency and represent more suitable tools for investigating the therapeutic potential of mGluR1 modulation. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and independent verification of novel mGluR1 PAMs.
References
A Comparative Benchmarking Guide to VU0240382 and Other Known mGluR5 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) agonist, VU0240382, against other well-characterized mGluR5 agonists, namely (S)-3,5-dihydroxyphenylglycine (DHPG) and (R,S)-2-chloro-5-hydroxyphenylglycine (CHPG). The data presented is compiled from published in vitro studies to assist researchers in selecting the appropriate tool compound for their specific experimental needs.
Introduction to this compound and mGluR5 Agonism
This compound, also known as VU0360172, is a potent and selective positive allosteric modulator (PAM) of the mGluR5 receptor.[1][2] Unlike orthosteric agonists that bind to the same site as the endogenous ligand glutamate, this compound binds to an allosteric site on the receptor. While its primary role is to potentiate the effects of glutamate, this compound also exhibits intrinsic agonist activity, meaning it can activate mGluR5 even in the absence of an orthosteric agonist. This guide will focus on the direct agonist properties of this compound in comparison to the established orthosteric agonists DHPG and CHPG.
Quantitative Comparison of Agonist Performance
The following tables summarize key pharmacological parameters for this compound, DHPG, and CHPG, focusing on their potency (EC50) and efficacy (Emax) in activating mGluR5 signaling pathways. The data is derived from studies utilizing recombinant cell lines expressing the mGluR5 receptor.
It is important to note that a direct comparison of this compound with CHPG within the same study was not available in the reviewed literature. The comparison below is indirect and based on data from separate publications. Variations in experimental systems and conditions may influence the absolute values.
Table 1: Agonist-induced Intracellular Calcium (Ca2+) Mobilization
| Agonist | EC50 (nM) | Emax (% of DHPG) | Experimental System |
| This compound | 1,180 | 67% | HEK293A cells expressing rat mGluR5 |
| DHPG | 130 | 100% | HEK293A cells expressing rat mGluR5 |
| CHPG | 291,000 | Not directly compared | Cultured striatal neurons |
Table 2: Agonist-induced Inositol (B14025) Monophosphate (IP1) Accumulation
| Agonist | EC50 (nM) | Emax (% of DHPG) | Experimental System |
| This compound | 1,110 | 97% | HEK293A cells expressing rat mGluR5 |
| DHPG | 1,300 | 100% | HEK293A cells expressing rat mGluR5 |
| CHPG | Data not available | Data not available | - |
Table 3: Agonist-induced ERK1/2 Phosphorylation
| Agonist | EC50 (nM) | Emax (% of DHPG) | Experimental System |
| This compound | 243 | 100% | HEK293A cells expressing rat mGluR5 |
| DHPG | 300 | 100% | HEK293A cells expressing rat mGluR5 |
| CHPG | Data not available | Data not available | - |
mGluR5 Signaling Pathway
Activation of mGluR5 by an agonist initiates a canonical signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, along with the elevated calcium levels, activates protein kinase C (PKC). Furthermore, mGluR5 activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key pathway involved in synaptic plasticity and gene expression.
Caption: Canonical mGluR5 signaling cascade upon agonist binding.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
Intracellular Calcium (Ca2+) Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation. A common method involves the use of a fluorometric imaging plate reader (FLIPR) and a calcium-sensitive dye.
Experimental Workflow:
Caption: Workflow for a typical calcium mobilization assay.
Detailed Steps:
-
Cell Culture: Plate HEK293A cells stably expressing the rat mGluR5 receptor in black-walled, clear-bottom 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in an assay buffer (e.g., HBSS with 20 mM HEPES). Incubate the plate at 37°C for 1 hour to allow the dye to enter the cells and be cleaved to its active form.
-
Compound Preparation: Prepare serial dilutions of the agonist compounds (this compound, DHPG, CHPG) in the assay buffer at a concentration that is 5-10 times the final desired concentration.
-
Fluorescence Measurement: Place the cell plate into a FLIPR instrument. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Addition: The FLIPR instrument will automatically add the agonist solutions to the wells.
-
Data Acquisition: Immediately following agonist addition, the instrument will continuously measure the fluorescence intensity for a defined period (e.g., 2-3 minutes) to capture the calcium transient.
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Phosphoinositide (PI) Hydrolysis Assay (IP1 Accumulation)
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, following mGluR5 activation.
Experimental Workflow:
Caption: Workflow for a phosphoinositide hydrolysis (IP1) assay.
Detailed Steps:
-
Cell Culture: Plate mGluR5-expressing cells in a 96-well plate and culture overnight.
-
Cell Stimulation: Aspirate the culture medium and replace it with a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Agonist Treatment: Add serial dilutions of the agonist compounds to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for IP1 accumulation.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the IP1 detection kit being used.
-
IP1 Detection: Quantify the amount of IP1 in the cell lysates using a commercially available kit, typically based on Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based method.
-
Data Analysis: The detected signal is inversely proportional to the amount of IP1 in the sample in a competitive immunoassay. Plot the IP1 concentration against the logarithm of the agonist concentration and fit the data to determine the EC50 and Emax values.
Summary and Conclusion
This guide provides a comparative overview of the mGluR5 agonist this compound and the established agonists DHPG and CHPG.
-
This compound acts as a partial agonist in calcium mobilization assays and a full agonist in IP1 accumulation and ERK phosphorylation assays, with potency in the high nanomolar to low micromolar range.
-
DHPG is a potent, full orthosteric agonist across all measured signaling pathways.
-
CHPG is a significantly less potent orthosteric agonist compared to DHPG in calcium mobilization assays.
The choice of agonist will depend on the specific research question. This compound may be particularly useful for studies where allosteric modulation is of interest or where its unique signaling profile as a partial/full agonist in different pathways can be leveraged. DHPG remains a standard for potent, full activation of mGluR5, while CHPG may be used when a less potent agonist is required. Researchers should carefully consider the data presented and the experimental context when selecting an appropriate mGluR5 agonist.
References
Safety Operating Guide
Proper Disposal and Handling of VU0240382: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like VU0240382, a positive allosteric modulator of the mGluR1 receptor, are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Immediate Safety and Disposal Procedures
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or neoprene gloves should be worn to protect against skin contact. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles are mandatory to prevent eye exposure. |
| Lab Coat | A standard laboratory coat must be worn to protect clothing and skin. |
| Respiratory | If there is a risk of aerosolization, work should be conducted in a fume hood. |
Spill & Exposure Procedures:
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately. |
Disposal Plan:
This compound, being a solid compound of unknown toxicity, must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled, sealed, and chemically compatible waste container. | Collect all solid waste in a designated, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware | Puncture-resistant container for sharps; separate container for non-sharps. | Dispose of contaminated sharps (needles, scalpels) in a designated sharps container. Other contaminated labware (e.g., pipette tips, tubes) should be placed in a labeled hazardous waste bag or container. |
| Solutions of this compound | Labeled, sealed, and chemically compatible liquid waste container. | Collect all liquid waste containing this compound in a designated, clearly labeled hazardous waste container. Segregate from other liquid waste streams. |
All waste must be disposed of through a licensed hazardous waste disposal contractor, in accordance with local, state, and federal regulations.
Experimental Protocols for the Characterization of this compound
The following are detailed methodologies for key experiments to characterize the activity of this compound as a positive allosteric modulator of the mGluR1 receptor.
In Vitro Assay: Measurement of Inositol (B14025) Phosphate Accumulation
This assay determines the ability of this compound to potentiate the glutamate-induced activation of the Gq signaling pathway downstream of mGluR1.
Materials:
-
HEK293 cells stably expressing rat mGluR1a
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin/Streptomycin
-
Myo-[³H]inositol
-
This compound
-
LiCl
-
Dowex AG1-X8 resin
Procedure:
-
Cell Culture and Labeling: Culture mGluR1a-expressing HEK293 cells in DMEM supplemented with 10% FBS and antibiotics. Seed cells in 24-well plates and label overnight with myo-[³H]inositol (0.5 µCi/well).
-
Assay: Wash the cells and pre-incubate with a buffer containing LiCl for 15 minutes.
-
Add varying concentrations of this compound followed by a sub-maximal concentration of glutamate (EC₂₀).
-
Incubate for 60 minutes at 37°C.
-
Extraction and Measurement: Terminate the reaction by adding perchloric acid. Isolate the inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 resin.
-
Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.
-
Data Analysis: Plot the concentration-response curves and determine the EC₅₀ and maximal potentiation.
Ex Vivo Electrophysiology in Rat Brain Slices
This protocol assesses the effect of this compound on synaptic transmission mediated by mGluR1 in a more physiologically relevant setting.
Materials:
-
Sprague-Dawley rats (postnatal day 15-21)
-
Artificial cerebrospinal fluid (ACSF)
-
This compound
-
mGluR1 agonist (e.g., DHPG)
-
Electrophysiology recording setup (amplifier, digitizer, microscope)
Procedure:
-
Slice Preparation: Anesthetize the rat and decapitate. Rapidly remove the brain and place it in ice-cold, oxygenated ACSF. Prepare 300-µm thick cerebellar slices using a vibratome.
-
Recovery: Allow slices to recover in oxygenated ACSF at 32-34°C for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated ACSF. Obtain whole-cell patch-clamp recordings from Purkinje neurons.
-
Drug Application: After establishing a stable baseline recording, apply an mGluR1 agonist to evoke a synaptic response.
-
Co-apply this compound with the agonist and record the changes in the synaptic response (e.g., slow excitatory postsynaptic current).
-
Data Analysis: Measure the amplitude and duration of the synaptic currents before and after the application of this compound to quantify its potentiating effect.
Visualizing Molecular Interactions and Workflows
Signaling Pathway of mGluR1 Activation
The following diagram illustrates the canonical Gq-coupled signaling pathway activated by the metabotropic glutamate receptor 1 (mGluR1). This compound, as a positive allosteric modulator, enhances the receptor's response to glutamate, leading to a more robust downstream signal.
Caption: The signaling cascade of the mGluR1 receptor.
Experimental Workflow for In Vitro Characterization
This diagram outlines the procedural steps for the in vitro characterization of this compound's effect on mGluR1.
Caption: Workflow for in vitro analysis of this compound.
Navigating the Uncharted: A Safety and Handling Guide for VU0240382
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of the novel research compound VU0240382. In the absence of a specific Safety Data Sheet (SDS), this document outlines a cautious approach, treating the compound as potentially hazardous. All personnel must adhere to these guidelines to ensure a safe laboratory environment.
Core Safety Protocols & Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant disposable gown or lab coat- Double-layered nitrile gloves- Safety glasses with side shields |
| Solution Preparation and Handling | - Chemical fume hood- Chemical splash goggles- Face shield- Chemical-resistant lab coat- Nitrile gloves (or other chemically compatible gloves) |
| Experimental Procedures | - Engineering controls (e.g., fume hood, glove box)- Chemical splash goggles- Lab coat- Appropriate chemical-resistant gloves |
| Waste Disposal | - Chemical splash goggles- Lab coat- Heavy-duty, chemical-resistant gloves- Closed-toe shoes |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimize exposure and contamination risk. The following diagram illustrates the recommended operational plan for handling this compound.
Experimental Protocol: Safe Handling and Disposal
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into the chemical inventory.
-
Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure area away from incompatible materials.
2. Handling and Preparation:
-
All handling of solid this compound must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all labware is clean and dry before use.
3. Spill and Emergency Procedures:
-
In case of a small spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact the institutional safety office.
-
In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
4. Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment after handling this compound.
-
Use a suitable decontaminating agent, as determined by laboratory standard operating procedures for handling research chemicals.
5. Disposal Plan:
-
All waste materials contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Collect all waste in designated, sealed, and clearly labeled hazardous waste containers.
-
Follow all institutional and local regulations for the disposal of chemical waste.
Signaling Pathway and Logical Relationships
The specific signaling pathways affected by this compound are likely under investigation. The following diagram illustrates a generic cell signaling cascade, which can be adapted as more information about the compound's mechanism of action becomes available.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
